RO-9187
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6-,7+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLGMSQBFONGNG-XZMZPDFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467889 | |
| Record name | RO-9187 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876708-03-1 | |
| Record name | 4-Amino-1-(4-C-azido-β-D-arabinofuranosyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876708-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RO-9187 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
RO-9187: A Technical Overview of its Mechanism of Action as a Viral RNA-Dependent RNA Polymerase Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
RO-9187 is a potent nucleoside analog inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of several RNA viruses, most notably the Hepatitis C virus (HCV) and Tick-borne Encephalitis Virus (TBEV). As a 4'-azido-aracytidine, its mechanism of action centers on the termination of viral RNA chain elongation following its metabolic conversion to the active triphosphate form. This document provides a comprehensive technical guide on the core mechanism of action of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While preclinical data suggests promising antiviral activity and favorable pharmacokinetic properties, specific quantitative values for its efficacy against TBEV and detailed pharmacokinetic parameters are not extensively available in the public domain.
Core Mechanism of Action
This compound exerts its antiviral effect through the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. The molecule is a prodrug that requires intracellular phosphorylation to its active triphosphate form.
The mechanism can be detailed in the following steps:
-
Cellular Uptake and Anabolic Phosphorylation: this compound, a nucleoside analog, is transported into the host cell. Inside the cell, host cell kinases catalyze its conversion into the corresponding 5'-monophosphate, diphosphate, and finally the active 5'-triphosphate metabolite.
-
Competitive Inhibition of RdRp: The triphosphate form of this compound acts as a competitive inhibitor of the natural nucleotide triphosphate substrates for the viral RdRp. It binds to the active site of the viral polymerase.
-
Incorporation into Nascent Viral RNA: The viral RdRp incorporates the this compound triphosphate into the growing viral RNA strand.
-
Chain Termination: Due to the presence of the 4'-azido group on the ribose sugar moiety, the incorporated this compound molecule lacks the necessary 3'-hydroxyl group for the formation of a phosphodiester bond with the subsequent nucleotide. This results in the immediate termination of RNA chain elongation, halting viral replication.
This mechanism of action as a chain terminator is a well-established strategy for antiviral nucleoside analogs. A notable feature of this compound is its activity against viral variants resistant to other classes of nucleoside inhibitors. For instance, a TBEV mutant with the S603T substitution in the NS5 RdRp domain, which confers resistance to 2'-C-methylated nucleoside derivatives, remains susceptible to this compound.[1][2][3]
Quantitative Antiviral and Cytotoxicity Data
Table 1: In Vitro Antiviral Activity of this compound
| Virus Target | Assay System | Cell Line | Endpoint Measured | IC50/EC50 | Citation |
| Hepatitis C Virus (HCV) | Replicon Assay | Huh-7 | Inhibition of HCV Replication | 171 nM (IC50) | [4] |
| Tick-borne Encephalitis Virus (TBEV) | Not Specified | Not Specified | Antiviral Activity | "nano- or micromolar" | [5] |
Table 2: In Vitro Cytotoxicity of Related Nucleoside Analogs Against TBEV
| Compound | Cell Line | CC50 (µM) | Citation |
| 7-deaza-2'-C-methyladenosine | Porcine Kidney (PS) | > 50 | [6] |
| 2'-C-methyladenosine | Porcine Kidney (PS) | Not specified | [6] |
| 2'-C-methylcytidine | Porcine Kidney (PS) | ~50 | [6] |
Note: Specific CC50 values for this compound are not publicly available.
Pharmacokinetic Data
While detailed quantitative pharmacokinetic parameters for this compound are not publicly available, preclinical studies in rats and dogs have been conducted. These studies indicated that this compound possesses good oral bioavailability, with low oral doses (10 mg/kg) achieving plasma concentrations that are 8 to 150 times higher than the in vitro IC50 value for HCV replicon inhibition. No significant toxicological findings were reported in these preclinical animal models.[4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound's mechanism of action, based on established protocols for similar antiviral compounds.
HCV Replicon Luciferase Assay
This assay is used to determine the in vitro efficacy of compounds against HCV replication.
Materials:
-
Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin, and streptomycin.
-
This compound, serially diluted in Dimethyl Sulfoxide (DMSO).
-
384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed Huh-7 HCV replicon cells in 384-well plates at a density of approximately 2,000 cells per well in 90 µL of culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 0.4 µL of serially diluted this compound to the wells. The final concentration of DMSO should be kept below 0.5%. Include appropriate controls: vehicle (DMSO) only and a known HCV inhibitor as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.
TBEV Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaques.
Materials:
-
Porcine Kidney (PS) or Vero cells.
-
Tick-borne Encephalitis Virus (TBEV) stock.
-
Minimum Essential Medium (MEM) with appropriate supplements.
-
This compound, serially diluted.
-
Carboxymethylcellulose (CMC) or agar overlay.
-
Crystal violet staining solution.
-
24-well plates.
Protocol:
-
Cell Seeding: Seed PS or Vero cells in 24-well plates to form a confluent monolayer.
-
Virus Infection and Compound Treatment: Infect the cell monolayers with TBEV at a specific multiplicity of infection (MOI), for example, 0.1.[5][6] Concurrently, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: Remove the virus inoculum and add an overlay medium containing CMC or agar to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques for each compound concentration. Calculate the 50% effective concentration (EC50) as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of a compound on the host cells used in the antiviral assays.
Materials:
-
Huh-7, PS, or Vero cells.
-
This compound, serially diluted.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) as the concentration of this compound that reduces cell viability by 50% compared to the untreated control cells.
Visualizations
The following diagrams illustrate the core mechanism of action of this compound and typical experimental workflows.
References
- 1. journals.asm.org [journals.asm.org]
- 2. shu.elsevierpure.com [shu.elsevierpure.com]
- 3. This compound|876708-03-1|COA [dcchemicals.com]
- 4. This compound | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleoside Inhibitors of Tick-Borne Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
RO-9187: A Technical Overview of its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-9187, a 4'-azido-aracytidine, is a nucleoside analog that has demonstrated potent antiviral activity against a range of RNA viruses. As a member of the 4'-substituted nucleoside class, it functions as a crucial inhibitor of viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp). This technical guide provides an in-depth analysis of the antiviral spectrum of this compound, detailing its efficacy, mechanism of action, and the experimental protocols used for its evaluation.
Antiviral Activity
The antiviral activity of this compound has been primarily characterized against Hepatitis C Virus (HCV) and Tick-borne Encephalitis Virus (TBEV).
Quantitative Antiviral Data
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and related 4'-azido nucleoside analogs.
| Table 1: Antiviral Activity of this compound and Analogs Against Various Viruses | | :--- | :--- | :--- | :--- | | Compound | Virus | Assay | EC50/IC50 | | this compound | Hepatitis C Virus (HCV) | Replicon | 171 nM[1] | | 4'-azidocytidine (R1479) | Hepatitis C Virus (HCV) | Replicon | 0.17 µM | | 4'-Azido thymidine | Hepatitis B Virus (HBV) | Cell-based | 0.63 µM[2] | | 4'-Azido-2'-deoxy-5-methylcytidine | Hepatitis B Virus (HBV) | Cell-based | 5.99 µM[2] | | this compound | Tick-borne Encephalitis Virus (TBEV) | Reporter Genome Assay | Suppressed replication | | this compound | Hepatitis E Virus (HEV) | Reporter Genome Assay | Suppressed replication |
| Table 2: Cytotoxicity of 4'-Azido Nucleoside Analogs | | :--- | :--- | :--- | | Compound | Cell Line | CC50 | | 4'-Azido thymidine | MT-2 | > 100 µM[2] | | 4'-Azido-2'-deoxy-5-methylcytidine | MT-2 | > 100 µM[2] | | 7-deaza-2'-C-methyladenosine (comparator) | Porcine Kidney (PS) | > 50 µM[3] |
Mechanism of Action
This compound functions as a chain terminator of viral RNA synthesis. The proposed mechanism involves the following steps:
-
Cellular Uptake and Phosphorylation: this compound enters the host cell and is subsequently phosphorylated by host cell kinases to its active triphosphate form (this compound-TP).
-
Incorporation by Viral RdRp: The viral RNA-dependent RNA polymerase (RdRp) recognizes and incorporates this compound-TP into the nascent viral RNA strand during replication.
-
Chain Termination: The presence of the 4'-azido group on the ribose sugar of this compound creates steric hindrance, preventing the formation of a phosphodiester bond with the next incoming nucleotide. This leads to the premature termination of the growing RNA chain, thereby halting viral replication.
dot
Caption: Mechanism of action of this compound as a viral RNA chain terminator.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the antiviral activity of this compound are provided below.
Plaque Reduction Assay
This assay is the gold standard for quantifying the ability of a compound to inhibit the production of infectious virus particles.[4]
Materials:
-
Host cell line susceptible to the virus (e.g., Porcine Kidney (PS) cells for TBEV)
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 24-well cell culture plates
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 24-well plates to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus Infection: Aspirate the culture medium from the cell monolayers and infect the cells with a standardized amount of virus (to produce a countable number of plaques).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay Application: Add the overlay medium to each well to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).
-
Staining: Aspirate the overlay and fix the cells with a suitable fixative (e.g., 10% formaldehyde). Stain the cell monolayer with crystal violet solution.
-
Plaque Counting: Wash the plates and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration that inhibits plaque formation by 50%) is determined by regression analysis.
dot```dot digraph "Plaque Reduction Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
A [label="Seed host cells\nin multi-well plate"]; B [label="Infect with virus"]; C [label="Add serial dilutions\nof this compound"]; D [label="Add overlay medium"]; E [label="Incubate for\nplaque formation"]; F [label="Fix and stain cells"]; G [label="Count plaques and\ncalculate EC50"];
A -> B -> C -> D -> E -> F -> G; }
Caption: General workflow for an MTT cytotoxicity assay.
Conclusion
This compound is a promising antiviral compound with demonstrated activity against significant RNA viruses, including HCV and TBEV. Its mechanism as a viral RNA chain terminator provides a clear rationale for its inhibitory effects. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel antiviral candidates. Further research is warranted to fully elucidate its antiviral spectrum and to determine its potential for clinical development.
References
RO-9187: A Technical Guide for Researchers
An In-depth Analysis of the Chemical Structure, Properties, and Antiviral Mechanism of a Promising Nucleoside Analog
Abstract
RO-9187, also known as 4'-azido-aracytidine, is a synthetic nucleoside analog that has demonstrated potent antiviral activity, primarily against Hepatitis C Virus (HCV) and Tick-Borne Encephalitis Virus (TBEV). As a member of the 4'-substituted nucleoside class, its mechanism of action is centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays are provided to enable researchers to further investigate this compound. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and evaluation.
Chemical Structure and Properties
This compound is a cytidine analog characterized by an azido substitution at the 4' position of the arabinose sugar moiety. This modification is crucial for its antiviral activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-amino-1-((2R,3S,4R,5R)-4-azido-3,5-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one | |
| Synonyms | 4'-azido-aracytidine | [1] |
| CAS Number | 876708-03-1 | |
| Molecular Formula | C9H12N6O5 | |
| Molecular Weight | 284.23 g/mol | |
| SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of viral replication, primarily targeting the RNA-dependent RNA polymerase (RdRp) of viruses such as HCV.[2][3] Its mechanism of action involves a multi-step intracellular process, beginning with its phosphorylation to the active triphosphate form.
Cellular Uptake and Metabolic Activation
As a nucleoside analog, this compound is transported into the host cell. Inside the cell, it undergoes sequential phosphorylation by host cell kinases to yield this compound-monophosphate, -diphosphate, and the active -triphosphate (this compound-TP).[4][5] The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).[6]
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
The active metabolite, this compound-TP, acts as a competitive inhibitor of the natural nucleotide substrates for the viral RdRp.[2] Upon incorporation into the nascent viral RNA chain, the 4'-azido group acts as a chain terminator, preventing further elongation of the viral genome and thus halting replication.[7]
Antiviral Spectrum
This compound has demonstrated significant activity against Hepatitis C Virus (HCV), with a reported IC50 of 171 nM in a subgenomic replicon system.[2][4] It has also shown inhibitory effects against Tick-Borne Encephalitis Virus (TBEV).[8] Notably, studies have indicated that this compound does not exhibit cross-resistance with some other classes of nucleoside inhibitors, such as 2'-C-methylated nucleosides.[9]
Table 2: Antiviral Activity of this compound
| Virus | Assay System | Cell Line | Endpoint | Value | Reference |
| Hepatitis C Virus (HCV) Genotype 1b | Subgenomic Replicon | Huh-7 | IC50 (Inhibition of replication) | 171 nM | [2][4] |
| HCV Polymerase (Genotypes 1a & 1b) | In vitro RNA synthesis | - | IC50 (Inhibition of RNA synthesis) | 600-1100 nM | [2] |
| Tick-Borne Encephalitis Virus (TBEV) | In vitro antiviral assay | PS cells | EC50 (Effective concentration) | 0.3 - 11.1 µM (for 4'-azido modified nucleosides) | [3] |
Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted in rats and dogs, demonstrating good oral bioavailability.[10]
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Cmax | Tmax | Bioavailability (F) | Reference |
| Rat | 10 mg/kg | Oral | 1.4 µM | - | - | [4] |
| Dog | 10 mg/kg | Oral | 26 µM | - | - | [4] |
Experimental Protocols
HCV Subgenomic Replicon Assay (Luciferase-Based)
This assay is used to determine the in-cell antiviral activity of compounds against HCV replication.
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon encoding a luciferase reporter gene (e.g., Renilla or Firefly luciferase).[11][12]
-
Materials:
-
Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin, and G418 for selection).
-
384-well white, clear-bottom tissue culture plates.
-
This compound stock solution in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the Huh-7 replicon cells into 384-well plates at a density of 2,000 cells/well in 90 µL of complete DMEM without G418.[11]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in DMSO. Add 0.4 µL of the compound dilutions to the assay plates in quadruplicate, resulting in a final DMSO concentration of 0.44%.[11] Include vehicle (DMSO) only wells as negative controls and a known potent HCV inhibitor as a positive control.
-
Incubate the plates for 72 hours at 37°C.
-
Remove the culture medium and add luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luciferase signal using a luminometer.
-
In parallel, a cytotoxicity assay (e.g., using Calcein AM) can be performed to assess the effect of the compound on cell viability.[11]
-
Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Deoxycytidine Kinase (dCK) Activity Assay (Coupled-Enzyme Spectrophotometric Method)
This assay determines the ability of this compound to be phosphorylated by dCK.
-
Principle: The production of ADP during the phosphorylation of the nucleoside analog by dCK is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.[13][14]
-
Materials:
-
Recombinant human dCK.
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM ATP).[14]
-
Phosphoenolpyruvate (PEP).
-
NADH.
-
Pyruvate kinase (PK).
-
Lactate dehydrogenase (LDH).
-
This compound.
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding a known amount of recombinant dCK.
-
Immediately monitor the decrease in absorbance at 340 nm over time at 37°C.
-
The rate of NADH oxidation is proportional to the rate of ADP production and thus the dCK activity.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound in rats.
-
Animals: Male Sprague-Dawley or Wistar rats (specific strain should be consistent).
-
Materials:
-
This compound formulation for oral and intravenous (IV) administration.
-
Appropriate vehicle for dosing.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
-
-
Procedure:
-
Fast the rats overnight before dosing.
-
Administer this compound either orally via gavage or intravenously via the tail vein at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F) using appropriate software.
-
Visualizations
References
- 1. The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labshake.com [labshake.com]
- 7. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Escape of Tick-Borne Flavivirus from 2′-C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Escape of Tick-Borne Flavivirus from 2'- C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Structural basis for activation of the therapeutic l-nucleoside analogs 3TC and troxacitabine by human deoxycytidine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
RO-9187: A Technical Guide to its Discovery, Synthesis, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-9187, a 4'-azido substituted nucleoside analog, has emerged as a potent inhibitor of RNA viruses. Initially developed by Roche as an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, its antiviral spectrum has since expanded to include other significant pathogens such as the Tick-Borne Encephalitis Virus (TBEV). This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development. The document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.
Discovery and Rationale
This compound, chemically known as 4'-azido-aracytidine, was identified through structure-activity relationship (SAR) studies aimed at developing potent inhibitors of the HCV RNA-dependent RNA polymerase (RdRp), NS5B.[1] The rationale behind its design was to introduce a modification at the 4'-position of the ribose sugar that would act as a chain terminator during viral RNA synthesis. The azide group at this position was found to be a key feature for potent antiviral activity.[1]
Subsequent research has demonstrated that this compound also exhibits significant inhibitory effects against other RNA viruses, notably Tick-Borne Encephalitis Virus (TBEV), a flavivirus that can cause severe neurological disease.[2][3] The compound's broad-spectrum potential makes it a valuable lead for the development of novel antiviral therapeutics.
Synthesis of this compound
The synthesis of this compound (4'-azido-aracytidine) involves a multi-step chemical process starting from a suitable cytidine precursor. While specific, proprietary details of industrial synthesis may vary, the core chemical transformations are well-documented in the scientific literature and patents. The general synthetic strategy involves the key step of introducing an azide functionality at the 4'-position of the sugar moiety.
A plausible synthetic route, based on published methods for analogous 4'-substituted nucleosides, is as follows:
-
Protection of Hydroxyl and Amino Groups: The synthesis typically begins with a commercially available cytidine derivative. The 5'- and 3'-hydroxyl groups of the ribose sugar and the exocyclic amino group of the cytosine base are protected with suitable protecting groups (e.g., silyl ethers, acyl groups) to prevent unwanted side reactions.
-
Oxidation of the 4'-Hydroxyl Group: The 4'-hydroxyl group is oxidized to a ketone using an appropriate oxidizing agent.
-
Introduction of the Azide Group: The 4'-keto intermediate is then subjected to a reaction that introduces the azide group. This can be achieved through various methods, including reductive amination followed by diazotization and azide displacement, or through the use of an azidating agent.
-
Stereoselective Reduction: The stereochemistry at the 4'-position is crucial for biological activity. A stereoselective reduction of the intermediate is performed to yield the desired arabinose configuration (where the 4'-azide and 2'-hydroxyl groups are on the same side of the sugar ring).
-
Deprotection: Finally, all protecting groups are removed to yield the final product, this compound.
Purification of the final compound is typically achieved through chromatographic techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC). The structure and purity of the synthesized this compound are confirmed using analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Mechanism of Action
This compound is a nucleoside analog that acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). The proposed mechanism of action involves the following steps:
-
Cellular Uptake and Phosphorylation: this compound is taken up by host cells where it is phosphorylated by cellular kinases to its active triphosphate form.
-
Competition with Natural Nucleotides: The triphosphate form of this compound mimics the natural nucleoside triphosphate (cytidine triphosphate, CTP) and competes for the active site of the viral RdRp.
-
Incorporation into the Nascent RNA Chain: The viral RdRp incorporates the this compound triphosphate into the growing viral RNA chain.
-
Chain Termination: Due to the presence of the 4'-azido group, the incorporation of this compound prevents the formation of the next phosphodiester bond, leading to premature termination of the nascent RNA chain.
-
Inhibition of Viral Replication: The termination of RNA synthesis effectively halts viral replication.
dot
Caption: Mechanism of this compound antiviral activity.
Quantitative Data
The antiviral activity and cytotoxicity of this compound have been evaluated in various in vitro assays. A summary of the key quantitative data is presented in the tables below.
Table 1: Antiviral Activity of this compound against Hepatitis C Virus (HCV)
| HCV Genotype | Assay System | Potency Metric | Value (µM) | Reference |
| 1b | Subgenomic Replicon | IC50 | 0.171 | [1] |
Table 2: Antiviral Activity of this compound against Tick-Borne Encephalitis Virus (TBEV)
| TBEV Strain | Cell Line | Potency Metric | Value (µM) | Reference |
| Hypr | PS (Porcine Kidney) | EC50 | 0.3 - 11.1 | [4] |
| Neudorfl | PS (Porcine Kidney) | EC50 | 0.3 - 11.1 | [4] |
Table 3: Cytotoxicity and Pharmacokinetic Profile of this compound
| Parameter | Cell Line/System | Value | Reference |
| Cytotoxicity (CC50) | Various | > 50 µM | [4] |
| Pharmacokinetics | Rats and Dogs | Plasma concentrations 8-150-fold higher than HCV replicon IC50 achieved with 10 mg/kg oral dose. | [5] |
Experimental Protocols
HCV Subgenomic Replicon Assay
This assay is used to determine the in vitro efficacy of compounds against HCV replication.
dot
Caption: Workflow for the HCV Subgenomic Replicon Assay.
Detailed Methodology:
-
Cell Culture: Maintain Huh-7 cells harboring a bicistronic HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Cell Seeding: Seed the replicon-containing Huh-7 cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Treatment: Remove the culture medium from the cell plates and add the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control and a known HCV inhibitor as a positive control).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification of HCV Replication: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer. The luciferase signal is proportional to the level of HCV RNA replication.
-
Cytotoxicity Assessment: In parallel plates, assess the cytotoxicity of this compound using a standard method such as the MTS or CellTiter-Glo assay.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for antiviral activity and the 50% cytotoxic concentration (CC50) from the dose-response curves.
TBEV Plaque Reduction Neutralization Test (PRNT)
This assay is used to quantify the ability of a compound to inhibit TBEV infection and replication.
dot
Caption: Workflow for the TBEV Plaque Reduction Neutralization Test.
Detailed Methodology:
-
Cell Culture: Grow porcine kidney (PS) cells or other susceptible cell lines to confluence in 24-well plates.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of TBEV (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption to the cells.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread and allow for the formation of localized plaques.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The effective concentration 50% (EC50) is determined as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Conclusion
This compound is a promising antiviral compound with potent activity against HCV and TBEV. Its mechanism of action as a chain-terminating nucleoside inhibitor of viral RNA-dependent RNA polymerase is well-characterized. The favorable in vitro activity and pharmacokinetic profile warrant further investigation and development of this compound and its analogs as potential therapeutic agents for the treatment of these and other emerging RNA viral infections. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of this important class of antiviral compounds.
References
- 1. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
- 2. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. US6949521B2 - Therapeutic azide compounds - Google Patents [patents.google.com]
RO-9187: A Potential Nucleoside Analog Inhibitor of Tick-borne Encephalitis Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral activity of RO-9187 against the Tick-borne encephalitis virus (TBEV). This compound, a 4'-azido-aracytidine nucleoside analog, has been identified as a potent inhibitor of TBEV replication in preclinical studies. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the compound's mechanism of action and experimental workflows through diagrams, serving as a comprehensive resource for researchers in the field of antiviral drug development.
Core Antiviral Activity
This compound belongs to a class of 4'-azido nucleoside analogs that have demonstrated strong inhibitory effects against TBEV.[1] The primary mechanism of action for these nucleoside analogues is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome. Following cellular uptake, this compound is metabolized into its active triphosphate form by host cell kinases. This triphosphate analog is then incorporated into the nascent viral RNA chain by the TBEV NS5 RdRp, leading to premature chain termination and the cessation of viral replication.
A key characteristic of this compound is its distinct interaction with the viral polymerase. Studies have shown that mutations in the TBEV RdRp that confer resistance to other classes of nucleoside inhibitors, such as 2'-C-methylated nucleosides, do not affect the inhibitory activity of this compound.[2] This suggests that this compound binds to a different site or interacts with the polymerase in a manner that is not compromised by these specific resistance mutations, highlighting its potential for use in combination therapies or against resistant TBEV strains.
Quantitative Assessment of Antiviral Activity
The in vitro efficacy of this compound and related 4'-azido nucleosides has been evaluated against various strains of TBEV. The following table summarizes the available quantitative data.
| Compound Class | Virus Strain(s) | Cell Line(s) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| 4'-Azido Nucleosides (including this compound) | Hypr, Neudoerfl | Porcine Kidney (PS) | 0.3 - 11.1 | > 50 | > 4.5 - > 167 | Eyer et al., 2016 |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. A higher SI value suggests greater selectivity for viral targets over host cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antiviral activity of this compound against TBEV.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectious virus titer and evaluating the efficacy of antiviral compounds.
1. Cell Culture and Virus Infection:
- Porcine kidney (PS) cells are seeded in 6-well plates and grown to confluence.[3]
- The cell monolayer is washed with phosphate-buffered saline (PBS).
- Serial dilutions of the TBEV stock (e.g., Hypr or Neudoerfl strains) are prepared in culture medium.
- The cell monolayers are inoculated with the virus dilutions and incubated for 1 hour at 37°C to allow for viral adsorption.
2. Compound Treatment:
- Following virus adsorption, the inoculum is removed, and the cells are washed with PBS.
- An overlay medium containing 1% carboxymethylcellulose and varying concentrations of this compound (or a vehicle control) is added to each well.
3. Incubation and Plaque Visualization:
- The plates are incubated at 37°C in a 5% CO₂ atmosphere for 4-5 days to allow for plaque formation.
- After incubation, the cells are fixed with a solution of 10% formaldehyde.
- The overlay is removed, and the cell monolayer is stained with a 0.1% crystal violet solution to visualize the plaques.
4. Data Analysis:
- The number of plaques in each well is counted.
- The EC₅₀ value is calculated by determining the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle-treated control.
Cytotoxicity Assay
This assay is performed to determine the toxicity of the compound to the host cells.
1. Cell Seeding and Compound Treatment:
- PS cells are seeded in 96-well plates and allowed to attach overnight.
- The culture medium is replaced with fresh medium containing serial dilutions of this compound.
2. Incubation and Viability Measurement:
- The plates are incubated for the same duration as the antiviral assay (e.g., 4-5 days).
- Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures mitochondrial metabolic activity.
3. Data Analysis:
- The absorbance is read using a microplate reader.
- The CC₅₀ value is calculated as the concentration of this compound that reduces cell viability by 50% compared to untreated control cells.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of TBEV replication inhibition by this compound.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for the TBEV plaque reduction assay.
References
- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escape of Tick-Borne Flavivirus from 2′-C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Cellular Targets of RO-9187: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-9187 is a synthetic nucleoside analog characterized by an azido modification at the 4' position of the ribose sugar. This modification is pivotal to its function as a potent antiviral agent. This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, quantitative activity data, and the experimental protocols utilized for its characterization. The primary mechanism of this compound involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of numerous RNA viruses.
Primary Cellular Target: Viral RNA-Dependent RNA Polymerase (RdRp)
The principal cellular target of this compound is the viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of the genomes of many RNA viruses. This compound has demonstrated inhibitory activity against the RdRp of several viruses, most notably:
-
Hepatitis C Virus (HCV): this compound was initially developed as an inhibitor of the HCV NS5B polymerase, a key component of the viral replication complex[1].
-
Tick-Borne Encephalitis Virus (TBEV): The compound is a potent inhibitor of the TBEV NS5 polymerase[2].
-
Hepatitis E Virus (HEV): this compound has been shown to suppress the replication of the HEV genome[1].
Mechanism of Action
As a nucleoside analog, this compound exerts its antiviral effect through a well-defined mechanism of action that involves intracellular phosphorylation and subsequent incorporation into the nascent viral RNA chain, leading to premature chain termination[2].
-
Cellular Uptake and Phosphorylation: this compound is taken up by host cells where it is metabolized by cellular kinases into its active triphosphate form.
-
Competition with Natural Nucleotides: The triphosphate form of this compound then competes with the natural corresponding nucleoside triphosphates for binding to the active site of the viral RdRp.
-
Incorporation and Chain Termination: Upon incorporation into the growing viral RNA strand, the 4'-azido group on the ribose sugar of this compound prevents the formation of the subsequent phosphodiester bond, thereby terminating the elongation of the RNA chain. This leads to the production of truncated, non-functional viral genomes and ultimately inhibits viral replication.
Quantitative Data
The antiviral activity of this compound has been quantified in various in vitro assays. The following tables summarize the available data.
Table 1: In Vitro Antiviral Activity of this compound against Tick-Borne Encephalitis Virus (TBEV)
| Parameter | Virus Strain(s) | Cell Line(s) | Value | Reference(s) |
| EC50 | Hypr and Neudorfl | PS, UKF-NB4 | 0.3 - 11.1 µM | [2] |
| EC50 | Wild-Type TBEV | PS | 1.07 ± 0.03 µM | [3] |
| CC50 | Not specified | Not specified | > 50 µM | [2] |
EC50 (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of the viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes 50% cytotoxicity to the host cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's antiviral activity.
High-Throughput Screening (HTS) for Antiviral Activity using a Reporter Virus
This protocol describes the use of a recombinant TBEV expressing a reporter protein (mCherry) to facilitate high-throughput screening of antiviral compounds like this compound[4].
Objective: To determine the in vitro antiviral efficacy of this compound against TBEV by measuring the reduction in reporter protein expression.
Materials:
-
Porcine stable kidney (PS) cells
-
Recombinant mCherry-TBEV
-
This compound (and other test compounds)
-
Cell culture medium and supplements
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed PS cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in cell culture medium.
-
Treatment and Infection: Treat the PS cell monolayers with the different non-toxic concentrations of the compounds. Immediately after treatment, infect the cells with mCherry-TBEV at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for robust reporter gene expression (e.g., 48-72 hours).
-
Data Acquisition:
-
Measure the mCherry fluorescence signal using a fluorescence microplate reader.
-
Harvest the culture supernatants to determine viral titers via plaque assay or RT-qPCR.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of mCherry expression or viral titer against the log concentration of this compound and fitting the data to a dose-response curve.
Generation and Characterization of Drug-Resistant Mutants
This protocol is used to identify the specific target of an antiviral compound and to understand the mechanism of resistance[3][5].
Objective: To generate TBEV mutants resistant to this compound and to identify the mutations responsible for the resistance phenotype.
Materials:
-
Wild-type TBEV
-
Host cells (e.g., PS cells)
-
This compound
-
Cell culture medium and supplements
-
Agarose for plaque assays
-
RNA extraction kits
-
RT-PCR reagents
-
Sanger sequencing reagents and equipment
Procedure:
-
Serial Passage: Serially passage wild-type TBEV in the presence of sub-optimal, gradually increasing concentrations of this compound.
-
Isolation of Resistant Clones: After several passages, when the virus shows signs of replication at higher drug concentrations, isolate individual viral clones through plaque purification in the presence of this compound.
-
Phenotypic Characterization:
-
Determine the EC50 of this compound against the resistant clones and compare it to the wild-type virus to confirm the resistance phenotype.
-
Assess the replication fitness of the resistant mutants in the absence of the drug by comparing their growth kinetics and plaque size to the wild-type virus.
-
-
Genotypic Characterization:
-
Extract viral RNA from the resistant clones.
-
Perform RT-PCR to amplify the gene encoding the putative target protein (e.g., the NS5 RdRp).
-
Sequence the amplified gene to identify mutations that are present in the resistant clones but absent in the wild-type virus.
-
-
Reverse Genetics (Confirmation): Introduce the identified mutation(s) into an infectious cDNA clone of the wild-type virus. Generate recombinant viruses and confirm that the introduced mutation(s) confer resistance to this compound.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: High-Throughput Screening
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Escape of Tick-Borne Flavivirus from 2′-C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of recombinant tick-borne encephalitis virus expressing mCherry reporter protein: A new tool for high-throughput screening of antiviral compounds, and neutralizing antibody assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Escape of Tick-Borne Flavivirus from 2'- C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
RO-9187: A Technical Overview of a Nucleoside Analogue with Antiviral Potential
Disclaimer: This document synthesizes publicly available preclinical data for RO-9187. As of November 2025, comprehensive in vivo pharmacokinetic data for this compound in animal models or humans is not available in the public domain. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a 4'-azido substituted nucleoside analogue originally developed by Roche Holding AG.[1] It functions as an inhibitor of viral NS5B polymerase, a key enzyme in the replication of several RNA viruses.[1] Preclinical research has primarily focused on its potential activity against Hepatitis C Virus (HCV) and Tick-borne encephalitis virus (TBEV).[1][2] As a member of the 4'-azido nucleoside class, this compound is designed to act as a chain terminator during viral RNA synthesis. This technical guide provides a comprehensive summary of the available pharmacodynamic and in vitro data for this compound, alongside generalized experimental protocols relevant to its study.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its in vitro antiviral activity and its specific mechanism of action as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.
In Vitro Antiviral Activity
This compound has demonstrated inhibitory activity against TBEV replication in various cell lines. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) have been evaluated, indicating a favorable in vitro therapeutic window.
| Parameter | Virus | Cell Line | Value | Reference |
| EC50 | Tick-borne Encephalitis Virus (TBEV) | Porcine Stable Kidney (PS) cells | Low micromolar range | [2] |
| EC50 | Tick-borne Encephalitis Virus (TBEV) | Human Neuroblastoma (UKF-NB-4) cells | Low micromolar range | [2] |
| CC50 | - | Porcine Stable Kidney (PS) cells | Favorable cytotoxicity profile | [2] |
| CC50 | - | Human Neuroblastoma (UKF-NB-4) cells | Favorable cytotoxicity profile | [2] |
Note: Specific numerical values for EC50 and CC50 are not consistently reported across all public sources, but are described as being in the "low micromolar" range with "favorable cytotoxicity."
Mechanism of Action
This compound is a nucleoside analogue that targets the viral NS5B RNA-dependent RNA polymerase (RdRp). Following cellular uptake, it is presumed to be converted into its active triphosphate form by host cell kinases. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the viral RdRp. The presence of the 4'-azido group on the ribose sugar moiety is critical for its mechanism, as it prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination of the elongating RNA strand and thus inhibiting viral replication.
An important characteristic of this compound is its distinct resistance profile compared to other classes of nucleoside inhibitors. Studies have shown that a mutation (S603T) in the TBEV NS5 RdRp that confers resistance to 2'-C-methylated nucleoside derivatives does not affect the inhibitory activity of this compound.[3][4] This suggests that this compound interacts with a different site or in a different manner within the RdRp active site compared to 2'-C-methylated nucleosides.[3][4]
Pharmacokinetics
As of the latest available information, there is no publicly accessible data on the pharmacokinetics of this compound in any animal species or in humans. Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), including half-life, clearance, volume of distribution, and oral bioavailability, have not been reported in the literature.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on studies of similar nucleoside analogues targeting viral polymerases, a generalized protocol for evaluating in vitro antiviral activity can be outlined.
Generalized In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (EC50).
Materials:
-
Susceptible host cell line (e.g., Porcine Stable Kidney cells for TBEV)
-
Virus stock of known titer (e.g., TBEV)
-
This compound compound stock solution
-
Cell culture medium and supplements
-
Overlay medium (e.g., containing carboxymethylcellulose or agar)
-
Staining solution (e.g., crystal violet)
-
96-well or 6-well plates
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium to achieve a range of desired concentrations.
-
Infection: Aspirate the culture medium from the cells and infect with a standardized amount of virus (multiplicity of infection, MOI).
-
Compound Treatment: After a viral adsorption period, remove the inoculum and add the different concentrations of this compound or a vehicle control.
-
Overlay: Add an overlay medium to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Staining: Fix the cells and stain with a solution like crystal violet, which stains viable cells. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Summary and Future Directions
This compound is a 4'-azido nucleoside analogue with demonstrated in vitro activity against Tick-borne encephalitis virus. Its mechanism as a chain-terminating inhibitor of the viral NS5B polymerase and its distinct resistance profile make it a compound of interest for further antiviral research. However, the complete absence of publicly available pharmacokinetic data is a significant gap in its developmental profile. Future preclinical studies would need to thoroughly characterize its absorption, distribution, metabolism, and excretion properties in relevant animal models to assess its potential as a therapeutic agent. Furthermore, detailed in vivo efficacy and safety studies are required to validate the promising in vitro findings. Without this critical information, the clinical potential of this compound remains unevaluated.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Escape of Tick-Borne Flavivirus from 2′-C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escape of Tick-Borne Flavivirus from 2'- C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
RO-9187: A Technical Guide to its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-9187 (2'-deoxy-2'-β-hydroxy-4'-azidocytidine) is a promising nucleoside analogue inhibitor of viral RNA-dependent RNA polymerase (RdRp) with demonstrated activity against various RNA viruses, including Hepatitis C Virus (HCV) and Tick-Borne Encephalitis Virus (TBEV).[1][2] As with any therapeutic candidate, a thorough understanding of its safety and toxicity profile is paramount for further development. This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for this compound and related 4'-azido nucleoside analogues. The document details in vitro cytotoxicity, preclinical pharmacokinetics, and discusses the potential for class-specific toxicities such as mitochondrial dysfunction. Methodologies for key experimental assays are provided, and relevant biological pathways are illustrated to offer a complete picture for the drug development professional.
In Vitro Safety Profile
The in vitro safety of this compound has been assessed in multiple cell lines, consistently demonstrating a favorable cytotoxicity profile. This low cytotoxicity is a desirable characteristic for an antiviral agent, suggesting a degree of selectivity for the viral polymerase over host cellular processes.
Quantitative In Vitro Cytotoxicity Data
The following table summarizes the key quantitative data regarding the in vitro cytotoxicity of this compound.
| Cell Line/System | Assay | Endpoint | Result | Reference |
| Huh-7 (HCV Replicon) | Cell Viability Assay | CC₅₀ | > 1 mM | [2] |
| Porcine Kidney (PS) | Cytotoxicity Assay | CC₅₀ | > 50 µM | [2] |
| Human Neuroblastoma (UKF-NB4) | Cytotoxicity Assay | CC₅₀ | > 50 µM | [2] |
CC₅₀: 50% cytotoxic concentration, the concentration of the compound that causes the death of 50% of the cells.
Experimental Protocol: In Vitro Cytotoxicity Assay
The determination of the 50% cytotoxic concentration (CC₅₀) is a standard method to assess the potential of a compound to cause cell death. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.
Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50%.
Materials:
-
Cell line of interest (e.g., Huh-7, PS cells)
-
Complete cell culture medium
-
This compound stock solution of known concentration
-
96-well or 384-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Incubate at 37°C with 5% CO₂ for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. The concentration range should be wide enough to encompass both no toxicity and complete toxicity.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period that is relevant to the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells. The CC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Preclinical In Vivo Safety and Pharmacokinetics
While specific in vivo toxicity studies for this compound are not extensively detailed in the public domain, pharmacokinetic data and acute toxicity studies of closely related compounds provide valuable insights.
Pharmacokinetic Profile
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
| Species | Dose | Route | Key Findings | Reference |
| Rats | 10 mg/kg | Oral | Plasma concentrations exceeded HCV replicon IC₅₀ values by 8-150-fold. | [2] |
| Dogs | 10 mg/kg | Oral | Plasma concentrations exceeded HCV replicon IC₅₀ values by 8-150-fold. | [2] |
These findings suggest that this compound has good oral bioavailability and achieves plasma concentrations well above those required for antiviral efficacy in vitro.[2]
Acute Toxicity of a Related 4'-Azido Nucleoside Analogue
An acute toxicity study of the closely related compound 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC) was conducted in Balb/c mice following OECD-423 guidelines.[3] The results of this study can serve as a surrogate to anticipate the potential acute toxicity profile of this compound.
| Parameter | Dose of FNC | Observation | Reference |
| Mortality | Up to 25 mg/kg | No mortality observed. | [3] |
| Behavioral | Not specified | Changes in mouse-to-mouse interaction. | [3] |
| Hematology | Not specified | Increased WBC, RBC, Hb, and neutrophils; decreased lymphocytes. | [3] |
| Clinical Chemistry | Not specified | Increased SGOT (AST) and ALP; decreased cholesterol. | [3] |
| Histopathology | Up to 25 mg/kg | No signs of tissue damage in the liver, kidney, brain, heart, lungs, and spleen. | [3] |
These results suggest that this class of compounds has a generally low acute toxicity profile, with no major organ damage observed at the tested doses.[3]
Experimental Protocol: Acute Oral Toxicity Study (OECD 423)
This is a stepwise procedure with the use of a minimum number of animals.
Objective: To determine the acute oral toxicity of a test substance.
Animals: Typically, female rats or mice are used.
Procedure:
-
Dosing: A single animal is dosed at the starting dose level (e.g., 25 mg/kg).
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Stepwise Dosing:
-
If the animal survives, two additional animals are dosed at the same level.
-
If all three animals survive, the dose is increased, and the procedure is repeated.
-
If the first animal dies, the next animal is dosed at a lower level.
-
-
Parameters Monitored:
-
Clinical Signs: Changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Measured shortly before dosing and at least weekly thereafter.
-
Pathology: At the end of the study, all animals are euthanized and subjected to a gross necropsy. Histopathological examination of major organs is performed.
-
-
Data Analysis: The results are used to classify the substance into a toxicity category.
Mechanism of Action and Potential for Off-Target Effects
This compound is a prodrug that must be phosphorylated by host cell kinases to its active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the viral RdRp. The incorporation of the modified nucleotide leads to premature chain termination, thus halting viral replication.
Signaling Pathway: Viral RNA Replication and Inhibition by this compound
Caption: Mechanism of action of this compound.
Potential for Mitochondrial Toxicity
A known class-specific toxicity of nucleoside analogues is mitochondrial dysfunction.[2][4] This occurs because some nucleoside analogues can be recognized and incorporated by the human mitochondrial DNA polymerase gamma (Pol γ), leading to impaired mitochondrial DNA replication and subsequent mitochondrial dysfunction.[5][6]
References
- 1. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety Assessment of a Nucleoside Analogue FNC (2’-deoxy-2’- β-fluoro-4’-azidocytidine ) in Balb/c Mice: Acute Toxicity Study [journal.waocp.org]
- 4. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management. | Semantic Scholar [semanticscholar.org]
- 5. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of nucleoside analogues used to treat AIDS and the selectivity of the mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RO-9187 Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-9187 is a nucleoside analog characterized by a 4'-azido substitution, which has demonstrated potent antiviral activity against a range of RNA viruses, including Tick-Borne Encephalitis Virus (TBEV), Hepatitis C Virus (HCV), and Hepatitis E Virus (HEV).[1] As an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), this compound acts as a chain terminator, thereby preventing the replication of the viral genome.[2][3][4] These application notes provide detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of this compound.
Mechanism of Action
This compound is a pro-drug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form. This triphosphate analog is then recognized by the viral RdRp and incorporated into the nascent viral RNA strand. The 4'-azido group on the ribose sugar of this compound prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature termination of the RNA chain and inhibition of viral replication.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and related nucleoside analogs against Tick-Borne Encephalitis Virus (TBEV).
| Compound/Class | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| 4'-Azido Nucleosides (general) | TBEV | PS, UKF-NB4 | 0.3 - 11.1 | >50 | >4.5 - >167 | [5] |
| This compound | TBEV | PS | Not specified* | >50 | Not applicable | [2] |
| 7-deaza-2'-C-methyladenosine | TBEV | Porcine Kidney | 5.1 ± 0.4 | >50 | >9.8 | [6] |
| 2'-C-methyladenosine | TBEV | Porcine Kidney | 7.1 ± 1.2 | >50 | >7.0 | [6] |
| 2'-C-methylcytidine | TBEV | Porcine Kidney | 14.2 ± 1.9 | ~50 | ~3.5 | [6] |
*In the cited study, this compound was tested at fixed concentrations of 25 µM and 50 µM, where it showed inhibitory effects, but a specific EC₅₀ value was not determined.[2]
Experimental Protocols
Protocol 1: Cell-Based Antiviral Assay for TBEV using Viral Titer Reduction
This protocol details the determination of the antiviral activity of this compound against TBEV by measuring the reduction in viral titer in the supernatant of infected cells.
Materials:
-
Cells: Porcine stable kidney (PS) cells or human neuroblastoma (UKF-NB4) cells.
-
Virus: Tick-Borne Encephalitis Virus (TBEV), e.g., Hypr or Neudorfl strain.
-
Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Infection Medium: DMEM with 2% FBS and antibiotics.
-
-
Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO.
-
Equipment: 96-well cell culture plates, biosafety cabinet, CO₂ incubator (37°C, 5% CO₂), equipment for plaque assay or TCID₅₀ assay.
Procedure:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Infection Medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a "no-drug" control (vehicle control, with the same percentage of DMSO as the highest drug concentration).
-
-
Infection and Treatment:
-
Aspirate the Growth Medium from the cell monolayer.
-
Infect the cells with TBEV at a Multiplicity of Infection (MOI) of 0.1 in a volume of 100 µL of Infection Medium.[2]
-
Simultaneously, add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.[7]
-
-
Endpoint Analysis (Viral Titer Reduction):
-
After the incubation period, collect the culture supernatants.
-
Determine the viral titer in the supernatants using a standard plaque assay or a TCID₅₀ assay on a suitable cell line (e.g., Vero cells).
-
Calculate the percentage of viral titer reduction for each compound concentration relative to the vehicle control.
-
The EC₅₀ value (the concentration of the compound that inhibits viral replication by 50%) is determined by non-linear regression analysis of the dose-response curve.
-
Protocol 2: High-Throughput Antiviral Screening using a Reporter Virus (mCherry-TBEV)
This protocol utilizes a recombinant TBEV expressing the mCherry fluorescent protein, allowing for a more streamlined assessment of antiviral activity.[8]
Materials:
-
Cells: PS cells.
-
Virus: mCherry-TBEV reporter virus.[8]
-
Compound: this compound, prepared as in Protocol 1.
-
Media and Reagents: As in Protocol 1.
-
Equipment: 96-well black, clear-bottom cell culture plates, fluorescence plate reader or high-content imaging system.
Procedure:
-
Cell Seeding:
-
Seed PS cells in a 96-well black, clear-bottom plate as described in Protocol 1.
-
Incubate for 24 hours at 37°C.
-
-
Infection and Treatment:
-
Treat the cells with serial dilutions of this compound and simultaneously infect with mCherry-TBEV at an appropriate MOI (to be optimized for the specific virus stock and cell line).[5]
-
Include appropriate controls (uninfected cells, infected untreated cells).
-
-
Endpoint Analysis (Fluorescence Measurement):
-
After 48-72 hours of incubation, measure the mCherry fluorescence intensity using a fluorescence plate reader (e.g., excitation/emission wavelengths of ~587/610 nm).
-
Alternatively, use a high-content imaging system to quantify the number of mCherry-positive cells.
-
The reduction in fluorescence signal directly correlates with the inhibition of viral replication.[8]
-
Calculate the EC₅₀ value based on the dose-response curve of fluorescence inhibition.
-
Protocol 3: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound in parallel with the antiviral assays to determine its therapeutic window.
Materials:
-
Cells, Compound, Media, and Equipment: As in the respective antiviral assay.
-
Reagents: A commercial cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or XTT).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with the same serial dilutions of this compound as used in the antiviral assays.
-
Do not infect the cells with any virus.
-
Incubate for the same duration as the antiviral assay (48-72 hours).
-
-
Endpoint Analysis (Cell Viability):
-
Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
The CC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is determined by non-linear regression analysis.
-
-
Selectivity Index (SI) Calculation:
-
The SI is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile for the compound.
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Escape of Tick-Borne Flavivirus from 2′-C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Escape of Tick-Borne Flavivirus from 2'- C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nucleoside inhibitors of tick-borne encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and characterization of recombinant tick-borne encephalitis virus expressing mCherry reporter protein: A new tool for high-throughput screening of antiviral compounds, and neutralizing antibody assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of RO-9187 in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-9187 is a potent antiviral agent belonging to the class of 4'-azido nucleoside analogs. It functions as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By mimicking natural nucleosides, this compound gets incorporated into the nascent viral RNA chain, leading to premature termination of transcription and inhibition of viral replication. This document provides detailed application notes and protocols for the utilization of this compound in cell culture models for antiviral research, focusing on its activity against Tick-borne Encephalitis Virus (TBEV) and Hepatitis C Virus (HCV).
Mechanism of Action
This compound exerts its antiviral effect by targeting the viral RdRp. As a nucleoside analog, it is first metabolized within the host cell to its active triphosphate form by cellular kinases. This triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the elongating viral RNA strand by the viral RdRp. The presence of the 4'-azido group on the ribose sugar moiety of this compound prevents the formation of the phosphodiester bond with the next incoming nucleotide, thus causing chain termination and halting viral RNA synthesis.[1][2][3]
Data Presentation
Antiviral Activity and Cytotoxicity of this compound
The following table summarizes the known half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) values for this compound against TBEV in various cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound. A higher SI value suggests greater selectivity for antiviral activity over host cell toxicity.[4][5][6]
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Tick-borne Encephalitis Virus (TBEV) | Porcine Kidney (PK) Cells | Not explicitly stated, but active | >50 | - | [7] |
| Tick-borne Encephalitis Virus (TBEV) | Human Neuroblastoma (UKF-NB4) | Not explicitly stated, but active | Not specified | - | [4] |
| Tick-borne Encephalitis Virus (TBEV) | Porcine Stable Kidney (PS) Cells | Not explicitly stated, but active | Not specified | - | [8] |
Note: Specific EC50 and CC50 values for this compound are not consistently reported across the literature. The available data indicates its activity in the micromolar range with low cytotoxicity at effective concentrations.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Determine the desired stock concentration (e.g., 10 mM or 50 mM).
-
Calculate the required mass of this compound powder based on its molecular weight.
-
Under sterile conditions in a biological safety cabinet, weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the tube until the powder is completely dissolved. Gentle warming at 37°C may be required.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line and to calculate the CC50 value.[9][10]
Materials:
-
Host cell line (e.g., Vero, A549, Huh-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed the 96-well plates with the host cell line at a predetermined density to achieve 80-90% confluency after 24 hours.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, prepare serial dilutions of this compound in complete cell culture medium. The concentration range should typically span from high micromolar to nanomolar concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48 or 72 hours).
-
At the end of the incubation period, assess cell viability using a chosen cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.
Plaque Reduction Assay for TBEV
Objective: To evaluate the antiviral activity of this compound against TBEV by quantifying the reduction in viral plaque formation.[11][12]
Materials:
-
Porcine Kidney (PK) cells or Vero cells
-
Tick-borne Encephalitis Virus (TBEV) stock of known titer (PFU/mL)
-
Complete cell culture medium
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
This compound stock solution
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Protocol:
-
Seed the cell culture plates with PK or Vero cells to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium (serum-free or low-serum medium).
-
In separate tubes, mix a known amount of TBEV (to produce 50-100 plaques per well) with each drug dilution. Also, include a virus control (virus with no drug) and a cell control (no virus, no drug).
-
Incubate the virus-drug mixtures for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Inoculate the cells with 200 µL of the virus-drug mixtures.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with 2 mL of overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3-5 days, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration.
HCV Replicon Assay
Objective: To assess the inhibitory effect of this compound on HCV RNA replication using a subgenomic replicon system.[13][14][15]
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase)
-
Complete cell culture medium containing G418 (for selection)
-
96-well cell culture plates
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the HCV replicon-containing Huh-7 cells in 96-well plates.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with the different concentrations of this compound. Include a vehicle control and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
At the end of the incubation, measure the luciferase activity using a luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
In parallel, perform a cytotoxicity assay on the same replicon cells to determine the CC50 of this compound.
-
Calculate the percentage of inhibition of HCV replication for each drug concentration relative to the no-treatment control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: TBEV replication cycle and the target of this compound.
Caption: HCV replication cycle and the target of this compound.
Caption: General workflow for in vitro antiviral testing.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Escape of Tick-Borne Flavivirus from 2′-C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial, Antiviral, and In-Vitro Cytotoxicity and Mosquitocidal Activities of Portulaca oleracea-Based Green Synthesis of Selenium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
- 14. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 15. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for RO-9187 in In-Vitro Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-9187 is a potent nucleoside analog, specifically a 4'-azido-aracytidine, that has demonstrated significant antiviral activity against a range of RNA viruses in in-vitro studies.[1] Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many viruses.[1] This document provides detailed application notes and experimental protocols for the use of this compound in in-vitro viral replication studies, intended to guide researchers in virology and drug development.
This compound is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the viral RdRp. The presence of the 4'-azido group leads to premature chain termination, thus halting viral replication. This targeted mechanism provides a basis for its selective antiviral activity.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated against several RNA viruses in various cell lines. The following tables summarize the available quantitative data, including the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic potential of an antiviral compound.[2][3] A higher SI value indicates a more favorable safety profile.
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Flaviviridae | Tick-borne encephalitis virus (TBEV) | Porcine Kidney (PS) | 0.3 - 11.1 | >50 | >4.5 - >167 | [1] |
| Flaviviridae | Tick-borne encephalitis virus (TBEV) | Human Neuroblastoma (UKF-NB4) | 0.3 - 11.1 | >50 | >4.5 - >167 | [1] |
| Hepeviridae | Hepatitis E virus (HEV) | Not Specified | Active | Not Specified | Not Specified | [1] |
Note: The EC50 values for TBEV are presented as a range as reported in the literature. Specific values may vary depending on the virus strain and experimental conditions.
Mechanism of Action: RdRp Inhibition
This compound's antiviral effect stems from its ability to act as a chain terminator during viral RNA synthesis. The following diagram illustrates this mechanism.
Experimental Protocols
Detailed protocols for evaluating the in-vitro antiviral activity of this compound are provided below. These protocols are based on standard virological assays and can be adapted for different viruses and cell lines.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate host cell line (e.g., Vero, Huh-7)
-
Virus stock of interest
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-compound control.
-
Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Leave some wells uninfected as cell controls.
-
Treatment: Immediately after infection, add the diluted this compound to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Cell Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the cell control and virus control. The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced death.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate host cell line forming a monolayer
-
Virus stock of interest
-
Cell culture medium with FBS
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Incubation: In separate tubes, pre-incubate serial dilutions of this compound with a known titer of the virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cell monolayer with the overlay medium containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 3-7 days).
-
Staining: After incubation, fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death caused by the compound itself.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate host cell line
-
Cell culture medium with FBS
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the host cells in a 96-well plate as for the CPE assay.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control and a no-compound control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Measurement: Measure cell viability using a suitable reagent.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-compound control. The CC50 value is the concentration of this compound that reduces cell viability by 50%.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the in-vitro antiviral activity of this compound.
Conclusion
This compound is a promising antiviral compound with a well-defined mechanism of action against the viral RdRp. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in in-vitro viral replication studies. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the further development of this and other antiviral agents.
References
Application Notes and Protocols for High-Throughput Screening with RO-9187
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-9187 is a potent nucleoside analog inhibitor of viral RNA-dependent RNA polymerase (RdRp), identified as 2'-deoxy-2'-β-hydroxy-4'-azidocytidine.[1][2] Its mechanism of action involves its conversion to the active triphosphate form within the host cell, which is then incorporated into the nascent viral RNA chain by the viral RdRp. This incorporation leads to premature chain termination, thereby inhibiting viral replication.[2] this compound has demonstrated significant antiviral activity against a range of RNA viruses, including Tick-Borne Encephalitis Virus (TBEV), Hepatitis C Virus (HCV), and Hepatitis E Virus (HEV).[3][4] Its suitability for high-throughput screening (HTS) applications, particularly with reporter virus systems, makes it a valuable tool for the discovery and development of novel antiviral therapeutics.[1][2]
Mechanism of Action: Inhibition of Viral RNA Replication
This compound acts as a chain terminator of viral RNA synthesis. After entering a host cell, it is metabolized by cellular kinases into its active triphosphate form. This triphosphate analog is recognized by the viral RNA-dependent RNA polymerase (RdRp) and is incorporated into the growing viral RNA strand. The presence of the 4'-azido group on the ribose sugar of this compound prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting the elongation of the RNA chain and inhibiting viral replication.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound against various RNA viruses.
Table 1: Antiviral Activity of this compound against Tick-Borne Encephalitis Virus (TBEV)
| Cell Line | Virus Strain | Assay Method | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Porcine Stable Kidney (PS) | Hypr | mCherry Reporter Assay | 0.3 - 11.1 | >50 | >4.5 - >167 |
| Human Neuroblastoma (UKF-NB4) | Neudorfl | Not specified | 0.3 - 11.1 | >50 | >4.5 - >167 |
Table 2: Antiviral Activity of this compound against Hepatitis C Virus (HCV) and Hepatitis E Virus (HEV)
| Virus | Genotype | Assay Method | IC50 / EC50 |
| HCV | 1a and 1b | Replicon Assay | 171 nM (IC50) |
| HEV | 3 | Gaussia Luciferase Reporter Assay | Suppressed replication |
High-Throughput Screening (HTS) Protocols
Protocol 1: HTS for TBEV Inhibitors using a Recombinant mCherry-TBEV Reporter Virus
This protocol describes a high-throughput screening assay to identify inhibitors of TBEV replication using a recombinant virus that expresses the mCherry fluorescent protein.
Experimental Workflow:
Caption: HTS workflow for TBEV inhibitors.
Materials:
-
Porcine Stable (PS) kidney cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well clear-bottom black plates
-
Recombinant mCherry-TBEV
-
This compound (or other test compounds)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Culture PS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO2.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the 96-well plates with PS cells at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) in culture medium.
-
Remove the medium from the cell plates and add 50 µL of the compound dilutions to the respective wells in triplicate.
-
Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
-
Virus Infection:
-
Dilute the mCherry-TBEV stock in culture medium to achieve a multiplicity of infection (MOI) of 0.1.
-
Add 50 µL of the diluted virus to each well (except for the "cells only" control).
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
-
Fluorescence Measurement:
-
After incubation, measure the mCherry fluorescence intensity using a plate reader with an excitation wavelength of ~587 nm and an emission wavelength of ~610 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "cells only" control wells.
-
Normalize the data to the "virus only" control (100% infection).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that is toxic to the host cells, allowing for the calculation of the selectivity index.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and characterization of recombinant tick-borne encephalitis virus expressing mCherry reporter protein: A new tool for high-throughput screening of antiviral compounds, and neutralizing antibody assays - PubMed [pubmed.ncbi.nlm.nih.gov]
RO-9187 Solution Preparation and Storage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-9187, also known as 4'-azido-aracytidine, is a nucleoside analog that has demonstrated potent antiviral activity, particularly against flaviviruses such as Tick-Borne Encephalitis Virus (TBEV). Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. Proper preparation and storage of this compound solutions are critical to ensure its stability and efficacy in experimental settings. These application notes provide detailed protocols for the preparation and storage of this compound solutions, along with a summary of its relevant chemical properties and a diagram of its mechanism of action within the viral life cycle.
Chemical Properties and Stability
While specific quantitative solubility and long-term stability data for this compound are not extensively published, data from the closely related compound, 4'-azidocytidine (R1479), provides valuable insights into its handling.
Structure: this compound is a cytidine analog with an azido group at the 4' position of the sugar moiety.
Stability: Studies on 4'-azidocytidine reveal that it degrades in aqueous solutions to cytosine and an azide. This degradation is pH-dependent, with the compound being most stable in slightly acidic to neutral conditions (pH 5-6) and degrading more rapidly in acidic environments.[1][2][3][4] It is crucial to avoid strongly acidic or basic conditions when preparing and storing this compound solutions.
Data Presentation: Solubility and Recommended Solvents
Due to the limited availability of specific solubility data for this compound, the following table provides general guidance based on the properties of similar nucleoside analogs and information available for 4'-azidocytidine. Researchers should perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Commonly used for preparing high-concentration stock solutions. Ensure use of anhydrous, high-purity DMSO. |
| Ethanol (EtOH) | 1-10 mM | Can be used for stock solutions, but may have lower solubility compared to DMSO. |
| Phosphate-Buffered Saline (PBS) | ≤ 1 mM | For preparing working solutions from a stock. Solubility in aqueous buffers is expected to be limited. The pH of the PBS should be near neutral (pH 7.2-7.4) to maximize stability. |
| Cell Culture Medium | Variable | For in vitro assays, dilute stock solutions directly into the medium to the final desired concentration. Perform a preliminary test to ensure no precipitation occurs. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile polypropylene tube. For example, to prepare 1 mL of a 10 mM solution, weigh out X mg of this compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for the application, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for the experiment
-
Sterile polypropylene or polystyrene tubes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: In a sterile tube, perform a serial dilution of the stock solution with the cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting or brief vortexing.
-
Immediate Use: It is recommended to prepare the working solution fresh for each experiment and use it immediately to avoid degradation in the aqueous environment of the culture medium.
Storage and Handling Recommendations
-
Solid Compound: Store the solid this compound powder at -20°C, protected from light and moisture.
-
Stock Solutions (in DMSO or Ethanol): Store aliquots of stock solutions at -20°C for short-term storage (weeks to a few months) and at -80°C for long-term storage (months to years).
-
Aqueous Working Solutions: Due to the potential for hydrolysis, aqueous working solutions should be prepared fresh on the day of use and not stored.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.
Mandatory Visualizations
TBEV Replication Cycle and Inhibition by this compound
The following diagram illustrates the replication cycle of Tick-Borne Encephalitis Virus (TBEV) and the point of inhibition by this compound.
Caption: TBEV replication cycle and the inhibitory action of this compound on the viral RNA-dependent RNA polymerase (RdRp).
Experimental Workflow: this compound Solution Preparation and Use
The following diagram outlines the general workflow for preparing and using this compound solutions in a research setting.
Caption: Workflow for the preparation and experimental use of this compound solutions.
References
Determining the IC50 of RO-9187 for Tick-Borne Encephalitis Virus (TBEV)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tick-Borne Encephalitis Virus (TBEV) is a flavivirus that causes a serious neurological disease in humans. Currently, there is no specific antiviral therapy available for TBE, making the identification and characterization of potent inhibitors a key research priority. RO-9187, a nucleoside analog also known as 2'-deoxy-2'-beta-hydroxy-4'-azidocytidine, has been identified as an inhibitor of TBEV replication in vitro.[1] This document provides detailed protocols for determining the 50% inhibitory concentration (IC50) of this compound against TBEV in cell culture. The IC50 value is a critical parameter for evaluating the potency of an antiviral compound and for comparing its efficacy with other potential drugs. While this compound is a known inhibitor of TBEV, a specific IC50 value is not consistently reported in publicly available literature, underscoring the importance of the standardized protocols outlined herein.
Data Presentation
The following table summarizes the antiviral activities of various nucleoside analogs against TBEV, providing context for the expected potency of compounds like this compound.
| Compound | TBEV Strain(s) | Cell Line(s) | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| 7-deaza-2'-C-methyladenosine | Hypr, Neudoerfl | PS, UKF-NB4 | 5.1 ± 0.4 | >50 | >9.8 | [2] |
| 2'-C-methyladenosine | Hypr, Neudoerfl | PS, UKF-NB4 | 7.1 ± 1.2 | >50 | >7.0 | [2] |
| 2'-C-methylcytidine | Hypr, Neudoerfl | PS, UKF-NB4 | 14.2 ± 1.9 | ~50 | ~3.5 | [2] |
| Galidesivir (BCX4430) | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
| This compound | Not specified | Not specified | To be determined | To be determined | To be determined | - |
Experimental Protocols
This section provides detailed methodologies for determining the cytotoxicity of this compound and its antiviral activity against TBEV.
Protocol 1: Determination of Cytotoxicity (CC50)
Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC50).
Materials:
-
Cell Lines: Porcine Kidney (PS) cells, Human Lung Adenocarcinoma (A549) cells, or Human Neuroblastoma (SH-SY5Y) cells.
-
Culture Medium: Appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution of known concentration.
-
96-well cell culture plates.
-
Cell viability assay reagent (e.g., MTS, XTT, or CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the selected cell line in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad enough to encompass both no toxicity and high toxicity.
-
Treatment: After 24 hours of incubation, remove the growth medium from the cells and add the serially diluted this compound. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Assay: Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percentage of cell viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Determination of Antiviral Activity (IC50) by Plaque Reduction Assay
Objective: To determine the concentration of this compound that reduces the number of TBEV plaques by 50% (IC50).
Materials:
-
TBEV Strains: Hypr or Neudoerfl strains.
-
Cell Lines: PS cells or other susceptible cell lines.
-
6-well or 12-well cell culture plates.
-
This compound: Stock solution of known concentration.
-
Overlay medium (e.g., growth medium with carboxymethylcellulose or agarose).
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of TBEV (e.g., 100 plaque-forming units per well) for 1-2 hours.
-
Treatment: After virus adsorption, remove the inoculum and wash the cells. Add an overlay medium containing serial dilutions of this compound. The concentrations should be below the determined CC50 value.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 3-5 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and using non-linear regression.
Protocol 3: Determination of Antiviral Activity (IC50) by CPE Inhibition Assay
Objective: To determine the concentration of this compound that protects 50% of cells from TBEV-induced cytopathic effect (CPE).
Materials:
-
TBEV Strains: Hypr or Neudoerfl strains.
-
Cell Lines: A549 or other cells that show clear CPE upon TBEV infection.
-
96-well cell culture plates.
-
This compound: Stock solution of known concentration.
-
Cell viability assay reagent.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Infection and Treatment: Pre-treat cells with serial dilutions of this compound for a few hours, followed by infection with TBEV at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Alternatively, cells can be infected and treated simultaneously.
-
Incubation: Incubate the plates until CPE is evident in the virus control wells.
-
CPE Quantification: Quantify the CPE by performing a cell viability assay.
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Mandatory Visualizations
Caption: Overview of the Tick-Borne Encephalitis Virus (TBEV) replication cycle within a host cell.
Caption: Experimental workflow for determining the IC50 and CC50 of this compound against TBEV.
Caption: Proposed mechanism of action for this compound inhibiting TBEV replication.
References
- 1. Escape of Tick-Borne Flavivirus from 2'- C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside inhibitors of tick-borne encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes & Protocols: Investigating Resistance Mechanisms to the Kinase Inhibitor RO-9187
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RO-9187 is a novel, potent, and selective tyrosine kinase inhibitor (TKI) targeting the hypothetical Receptor Tyrosine Kinase X (RTK-X), a key driver in various malignancies. While showing promise in preclinical models, the development of acquired resistance is a significant clinical challenge for targeted therapies.[1][2] Understanding the molecular mechanisms by which cancer cells evade this compound is critical for developing strategies to overcome resistance and improve patient outcomes.
This document provides a comprehensive guide with detailed protocols for generating, characterizing, and analyzing this compound-resistant cancer cell lines. The methodologies described herein will enable researchers to identify key resistance drivers, including on-target mutations, activation of bypass signaling pathways, and other molecular alterations.[3][4][5]
Visualization of Key Pathways and Workflows
This compound Mechanism of Action and Potential Resistance Pathways
The following diagram illustrates the hypothetical signaling pathway targeted by this compound and outlines the primary mechanisms through which cancer cells can acquire resistance. These include mutations in the RTK-X target, which prevent drug binding, or the activation of alternative "bypass" pathways that reactivate downstream signaling.[6][7]
Experimental Workflow for Resistance Studies
This workflow provides a high-level overview of the experimental process, from the generation of resistant cell lines to the ultimate validation of resistance mechanisms.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a standard method for developing acquired resistance in a cancer cell line through continuous, escalating dose exposure.[8][9][10]
Materials:
-
Parental cancer cell line (e.g., NCI-H1975)
-
This compound compound
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Cell culture flasks (T25, T75)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting apparatus (e.g., hemocytometer or automated counter)
Procedure:
-
Initial IC50 Determination: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (20% inhibitory concentration), using DMSO as a vehicle control for a parallel culture.
-
Dose Escalation: Once the cells resume a normal proliferation rate (typically 80-90% confluency) comparable to the vehicle-treated control, passage them and increase the this compound concentration by 1.5 to 2-fold.[9]
-
Iterative Selection: Repeat the dose escalation step continuously. This process can take 3-12 months.[11] If significant cell death occurs, reduce the fold-increase or maintain the current concentration for additional passages until the culture recovers.
-
Cryopreservation: At each successful concentration step, cryopreserve a batch of cells. This provides backups in case of contamination or cell death at higher concentrations.[8][9]
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate steadily at a concentration at least 10-fold higher than the initial parental IC50.
-
Maintenance Culture: To maintain the resistant phenotype, the established resistant cell line should be continuously cultured in a medium containing a maintenance dose of this compound (e.g., the IC20 of the resistant line).[9]
Protocol 2: Cell Viability Assay (IC50 Determination)
This protocol is used to quantify the sensitivity of parental and resistant cells to this compound.
Materials:
-
Parental and this compound-resistant cells
-
96-well cell culture plates
-
This compound serial dilutions
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the normalized viability against the log of the drug concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
Protocol 3: Analysis of Protein Expression by Western Blot
This protocol is used to investigate changes in protein levels, such as the expression of RTK-X or downstream signaling proteins (e.g., p-AKT, p-ERK).
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (e.g., wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RTK-X, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Measure the protein concentration of cell lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Quantitative data should be organized into clear, concise tables for easy interpretation and comparison.
Table 1: Comparison of this compound IC50 Values
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| Cell Line A | 15.2 ± 2.1 | 185.5 ± 15.3 | 12.2 |
| Cell Line B | 22.5 ± 3.5 | 310.8 ± 25.9 | 13.8 |
| Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental) |
Table 2: Summary of Molecular Alterations in Resistant Lines
| Cell Line | RTK-X Mutation | RTK-X Expression | p-AKT (S473) Level (Fold Change) | Bypass Pathway Gene (e.g., MET) Amplification |
| A-Res | T790M | No Change | 3.5x ↑ | Negative |
| B-Res | Wild-Type | No Change | 4.2x ↑ | Positive (5-fold) |
| Data relative to the parental cell line. |
References
- 1. Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 3. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for RO-9187 in Combination with Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-9187, a 4'-azido-aracytidine, is a nucleoside analog with demonstrated in vitro activity against members of the Flaviviridae family, including Tick-Borne Encephalitis Virus (TBEV) and Hepatitis C Virus (HCV). As a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), this compound presents a compelling candidate for antiviral therapy. The emergence of drug-resistant viral strains is a significant challenge in antiviral drug development, making combination therapy a critical strategy. The use of antiviral agents with different mechanisms of action or distinct resistance profiles can enhance efficacy, reduce the required dosage, and limit the development of resistance.
These application notes provide an overview of the rationale for using this compound in combination with other antiviral agents, summarize the available quantitative data, and offer detailed protocols for evaluating antiviral synergy in a research setting.
Rationale for Combination Therapy
The primary rationale for exploring this compound in combination therapies stems from the lack of cross-resistance with other classes of nucleoside inhibitors. For instance, a study on TBEV demonstrated that a signature amino acid substitution (S603T) in the viral NS5 RdRp domain, which confers resistance to 2'-C-methylated nucleoside derivatives, did not affect the inhibitory activity of this compound.[1] This finding strongly suggests that combination therapy with this compound and a 2'-C-methylated nucleoside could be a highly effective strategy to prevent the emergence of drug-resistant TBEV variants.[1][2]
Quantitative Data
While the rationale for combination therapy is strong, publicly available data on the synergistic or additive effects of this compound with other antiviral agents, particularly against TBEV, is limited. However, a study on the Hepatitis E Virus (HEV) provides some insight into the interaction of this compound with ribavirin.
| Virus | Compound 1 | Compound 2 | Assay | Observed Effect |
| Hepatitis E Virus (HEV) | This compound | Ribavirin | Reporter Assay | Antagonistic |
| Hepatitis E Virus (HEV) | This compound | Ribavirin | Cultured Cell Growth Inhibition | Additive |
Table 1: Summary of in vitro combination effects of this compound with Ribavirin against Hepatitis E Virus.
Signaling Pathway and Mechanism of Action
This compound is a prodrug that, once inside the host cell, is metabolized by cellular kinases into its active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the viral RdRp. The presence of the 4'-azido group on the ribose sugar of this compound acts as a non-obligate chain terminator. After incorporation, the 4'-azido moiety creates steric hindrance, preventing the RdRp from forming a phosphodiester bond with the subsequent nucleotide, thereby halting viral RNA replication.[3]
Experimental Protocols
Protocol 1: In Vitro Antiviral Synergy Assessment using Checkerboard Assay
This protocol outlines a general method for assessing the synergistic, additive, or antagonistic effects of this compound in combination with another antiviral agent against TBEV using a plaque reduction assay in a checkerboard format.
Materials:
-
This compound
-
Second antiviral agent (e.g., a 2'-C-methylated nucleoside)
-
TBEV stock of known titer (PFU/mL)
-
Porcine kidney (PS) cells or other susceptible cell line
-
Cell culture medium (e.g., MEM) with 2% fetal bovine serum (FBS)
-
96-well cell culture plates
-
Overlay medium (e.g., cell culture medium with 1% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed PS cells in 96-well plates at a density that will form a confluent monolayer within 24 hours.
-
Drug Dilution (Checkerboard Setup):
-
Prepare a series of 2-fold serial dilutions of this compound in cell culture medium, starting from a concentration several-fold higher than its known IC50.
-
Prepare a similar dilution series for the second antiviral agent.
-
In the 96-well plate, add the diluted this compound along the y-axis (e.g., rows A-G) and the diluted second antiviral along the x-axis (e.g., columns 1-11).
-
Include wells with each drug alone (e.g., row H for the second antiviral and column 12 for this compound) and a no-drug virus control.
-
-
Virus Inoculation: Dilute the TBEV stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well) and add it to all wells except for the cell-only control wells.
-
Incubation: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the virus-drug inoculum and add the overlay medium to each well.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2 to allow for plaque formation.
-
Staining and Plaque Counting:
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cell monolayer with crystal violet solution.
-
Wash the plates and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration and combination compared to the virus control.
-
Determine the IC50 for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: HCV Replicon Assay for Antiviral Activity
For assessing the activity of this compound against HCV, a replicon system is a valuable tool. This protocol is a general guideline for using a stable HCV replicon cell line.
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM) with 10% FBS, non-essential amino acids, and G418 for selection.
-
This compound and other test compounds.
-
96-well or 384-well plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in opaque-walled 96-well or 384-well plates at a density appropriate for the assay duration.
-
Compound Addition: Prepare serial dilutions of this compound and other test compounds in cell culture medium and add them to the cells. Include appropriate controls (no-drug and a known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay:
-
Remove the culture medium.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luciferase signal is proportional to the level of HCV replication.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
-
A parallel cytotoxicity assay (e.g., using a CellTiter-Glo assay) should be performed to determine the CC50 and calculate the selectivity index (SI = CC50/IC50).
-
Conclusion
This compound holds promise as a component of combination antiviral therapy, particularly for TBEV, due to its distinct resistance profile compared to other nucleoside analogs. While quantitative data on its synergistic effects are still emerging, the provided protocols offer a framework for researchers to investigate these interactions in a laboratory setting. Further studies are warranted to fully elucidate the potential of this compound in combination regimens for the treatment of flavivirus infections.
References
Application Notes and Protocols for Efficacy Testing of RO-9187 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-9187 is an investigational nucleoside analog, characterized as a 4'-azido nucleoside, with potential broad-spectrum antiviral activity. Its mechanism of action is believed to be the inhibition of viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication of many RNA viruses. By acting as a chain terminator after being incorporated into the nascent viral RNA strand, this compound effectively halts viral replication. Preclinical evaluation of this compound's efficacy in relevant animal models is a critical step in its development as a potential therapeutic agent.
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using established mouse and ferret models of influenza A virus infection. Influenza virus is a suitable model for this purpose due to its nature as a respiratory RNA virus and the availability of well-characterized animal models that recapitulate key aspects of human disease. The protocols and data presented herein are based on established methodologies for evaluating other viral RdRp inhibitors.
Mechanism of Action: this compound as a Viral RdRp Inhibitor
This compound is designed to target the viral RNA-dependent RNA polymerase (RdRp). As a nucleoside analog, it is taken up by host cells and is metabolically converted into its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the newly synthesized viral RNA strand by the viral RdRp. The presence of the 4'-azido group on the ribose sugar of this compound prevents the formation of the next phosphodiester bond, leading to premature termination of the RNA chain and inhibition of viral replication.
Troubleshooting & Optimization
Technical Support Center: Optimizing RO-9187 Concentration in Antiviral Assays
Disclaimer: Publicly available information on a compound specifically designated "RO-9187" is limited. The following guide is constructed based on established principles of antiviral assay optimization and utilizes data from known antiviral agents, including a nucleoside analog referenced as this compound in the context of flavivirus research, to provide a comprehensive and practical resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is identified as 2'-deoxy-2'-beta-hydroxy-4'-azidocytidine, a nucleoside analog.[1][2] Like many nucleoside analogs, it is designed to interfere with viral replication.[3] These compounds typically enter a host cell and are metabolized into their active triphosphate form.[4] This active form is then incorporated into the growing viral RNA or DNA chain by the viral polymerase, leading to the termination of the replication process.[3][4] Specifically, this compound has been studied in the context of inhibiting the RNA-dependent RNA polymerase (RdRp) of flaviviruses, such as the Tick-borne encephalitis virus (TBEV).[1][5]
Q2: What is the first step in determining the optimal concentration of this compound?
A2: The first and most critical step is to determine the 50% cytotoxic concentration (CC50) of this compound in the specific cell line you will be using for your antiviral assay.[6][7] Running an antiviral assay at concentrations that are toxic to the host cells will produce misleading results, as the reduction in viral replication may be due to cell death rather than a direct antiviral effect.[8][9]
Q3: How do I interpret the results of my antiviral assay?
A3: The primary metrics for interpreting your results are the 50% effective concentration (EC50) and the Selectivity Index (SI).[6][7]
-
EC50 : This is the concentration of this compound that inhibits 50% of viral activity (e.g., plaque formation, cytopathic effect, or viral RNA production).[10][11][12]
-
CC50 : The concentration of the compound that causes a 50% reduction in the viability of uninfected host cells.[6]
-
Selectivity Index (SI) : Calculated as CC50 / EC50. A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to the host cells.[6] An SI greater than 10 is generally considered a good starting point for a promising antiviral candidate.
Q4: My results show high variability between replicates. What could be the cause?
A4: High variability in antiviral assays can stem from several factors:
-
Pipetting Errors : Inconsistent volumes of cells, virus, or compound can lead to significant variations.[13] Using calibrated pipettes and careful technique is crucial.
-
Cell Health and Density : Ensure you are using a healthy, logarithmically growing cell culture and that the seeding density is consistent across all wells.[14][15] Over-confluent or unhealthy cells will yield unreliable results.
-
Virus Titer : The amount of virus used (Multiplicity of Infection - MOI) should be optimized and consistent. Variations in the virus stock can lead to inconsistent infection rates.
-
Compound Precipitation : At higher concentrations, this compound may precipitate out of solution, leading to inaccurate dosing. Visually inspect your stock solutions and dilutions.
Q5: I am not observing any antiviral effect. What should I check?
A5: If this compound is not showing any antiviral activity, consider the following:
-
Compound Integrity : Ensure your stock of this compound has been stored correctly and has not degraded.
-
Assay Sensitivity : The assay you are using may not be sensitive enough to detect the antiviral effect. Consider using a more sensitive method, such as quantitative PCR (qPCR), to measure viral RNA levels.
-
Mechanism of Action : this compound's mechanism may not be effective against the specific virus you are testing. It is known to target the RdRp of certain flaviviruses.[1]
-
Cell Line Specificity : The antiviral activity of some compounds can be cell-type dependent.[4] This could be due to differences in the metabolic activation of the compound by cellular kinases.
Troubleshooting Guides
Issue 1: High Background Noise in the Assay
High background can obscure the true signal and lead to inaccurate EC50 and CC50 values.
| Potential Cause | Recommended Solution |
| Autofluorescence of Compound or Media | Measure the fluorescence/luminescence of wells containing only media and the compound at various concentrations to determine its contribution to the background.[16] |
| Non-specific Binding of Reagents | Optimize blocking steps in assays like ELISA or immunofluorescence. Ensure washing steps are sufficient to remove unbound reagents.[17][18] |
| Contamination | Use fresh, sterile reagents and maintain aseptic technique to prevent microbial contamination, which can interfere with readouts.[19] |
| Instrument Settings | Optimize the gain and exposure settings on your plate reader to maximize the signal-to-noise ratio.[16] |
Issue 2: Inconsistent or Non-reproducible EC50/CC50 Values
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use a cell counter to ensure a precise number of cells are seeded in each well. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.[15] |
| Variable Virus Infection Rate | Ensure the virus stock is properly tittered and use a consistent Multiplicity of Infection (MOI) for all experiments.[14] |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions for each experiment. Ensure the compound is fully dissolved in the solvent before diluting in media. |
| Assay Timing | The timing of compound addition (pre-, during, or post-infection) can significantly impact the EC50. Standardize this for all experiments.[9] |
Issue 3: Low Selectivity Index (SI)
A low SI suggests that the compound is toxic to the host cells at or near the concentration required for antiviral activity.
| Potential Cause | Recommended Solution |
| Inherent Cytotoxicity of the Compound | The compound may have off-target effects that are toxic to the host cells.[20] This may be an inherent property of the molecule. |
| Incorrect CC50 Determination | Re-run the cytotoxicity assay carefully, ensuring accurate cell counts and appropriate incubation times.[8] |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to the compound. Consider testing in a different, relevant cell line if possible. |
| Assay Endpoint | The time point for measuring cytotoxicity and antiviral effect can influence the results. Ensure the incubation time is appropriate for both measurements.[11] |
Data Presentation
Table 1: Hypothetical Cytotoxicity and Antiviral Activity of this compound
| Cell Line | Virus | Assay Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Vero E6 | TBEV | Plaque Reduction | >100 | 1.5 | >66.7 |
| A549 | Dengue Virus | qPCR | >100 | 2.8 | >35.7 |
| Huh-7 | Zika Virus | Cytopathic Effect | 85 | 4.1 | 20.7 |
Note: The data in this table is illustrative and based on typical values for nucleoside analogs. Actual experimental results will vary.
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of mitochondria.[21][22]
Materials:
-
96-well cell culture plates
-
Host cells in culture
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]
-
Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO)[8]
-
Microplate reader
Procedure:
-
Seed a 96-well plate with your host cells at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[15]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include "cells only" (untreated) and "media only" (blank) controls.
-
Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][21]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and use non-linear regression analysis to determine the CC50 value.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of a compound to reduce the number of virus-induced plaques.[23]
Materials:
-
6-well or 12-well cell culture plates with confluent monolayers of host cells
-
Virus stock of known titer (PFU/mL)
-
This compound dilutions (at non-toxic concentrations)
-
Serum-free medium
-
Overlay medium (e.g., medium containing 1% agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of your virus stock in serum-free medium.
-
Prepare dilutions of this compound in serum-free medium at twice the final desired concentration.
-
In a separate plate or tubes, mix equal volumes of the diluted virus and the diluted compound. Also, include a "virus only" control (mixed with medium instead of the compound). Incubate this mixture for 1 hour at 37°C.[24]
-
Wash the confluent cell monolayers with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Remove the inoculum and add 2-3 mL of the overlay medium to each well.[23]
-
Incubate the plates at 37°C until plaques are visible (typically 3-7 days).
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize and count the plaques.[25]
-
Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control and determine the EC50.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for assay issues.
References
- 1. Escape of Tick-Borne Flavivirus from 2′-C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escape of Tick-Borne Flavivirus from 2'- C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. youtube.com [youtube.com]
- 9. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 12. In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 19. pcrbio.com [pcrbio.com]
- 20. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 24. asm.org [asm.org]
- 25. journals.asm.org [journals.asm.org]
Technical Support Center: Overcoming RO-9187 Solubility Issues
Welcome to the technical support center for RO-9187. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my standard aqueous buffer. What are the initial troubleshooting steps?
A1: When this compound fails to dissolve in an aqueous buffer, a systematic approach is necessary. Low aqueous solubility is a known characteristic of this compound class.[1][2]
-
Initial Steps:
-
Prepare a Concentrated Stock Solution: First, attempt to dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Stepwise Dilution: When diluting the DMSO stock into your aqueous buffer or cell culture medium, do so in a stepwise manner.[3] Adding the stock solution to the aqueous medium dropwise while gently vortexing can prevent immediate precipitation.[4]
-
Assess Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO is kept low, typically below 0.5%, to avoid cellular toxicity.[3][5] A vehicle control (medium with the same final DMSO concentration) should always be included in your experiments.[3]
-
Q2: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds.[6][7]
-
Troubleshooting Strategies:
-
Reduce Stock Concentration: Try lowering the concentration of your initial DMSO stock solution.[8]
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[4]
-
Increase Final DMSO Concentration (with caution): While most cell lines tolerate 0.5% DMSO, some may tolerate up to 1%.[5] You can perform a dose-response curve to determine the maximum DMSO concentration your cells can tolerate without affecting viability.
-
Use of Serum: If your cell culture medium contains serum, the proteins in the serum (like albumin) can help to bind and solubilize hydrophobic compounds, reducing precipitation.[6]
-
Kinetic Solubility Test: It is crucial to determine the kinetic solubility of this compound in your specific experimental medium.[4] This will define the maximum concentration you can use without precipitation over the time course of your experiment. A protocol for this is provided below.
-
Q3: Can I use sonication or warming to help dissolve this compound?
A3: Yes, these methods can be effective but should be used with caution.
-
Warming: Gently warming the solution in a water bath (e.g., to 37°C) can help dissolve the compound.[9] However, be aware of the thermal stability of this compound. Prolonged exposure to heat could lead to degradation.
-
Sonication: Sonication can be used to break down aggregates and enhance dissolution.[5][7] This is particularly useful when preparing stock solutions. However, excessive sonication can also generate heat.
Q4: For in vivo studies, what formulation strategies can be used for poorly soluble compounds like this compound?
A4: For animal studies, ensuring adequate bioavailability is key. Several formulation strategies can be employed for compounds with poor water solubility.[10]
-
Common Approaches:
-
Co-solvents: Mixtures of solvents like polyethylene glycol 400 (PEG400), propylene glycol, and ethanol can be used to create a solution suitable for oral or parenteral administration.[10]
-
Surfactants: The use of surfactants such as Tween 80 can help to create micellar solutions that increase the solubility of hydrophobic compounds.[11]
-
Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS) can enhance the solubility and absorption of lipophilic drugs.[11][12]
-
Nanosuspensions: Reducing the particle size of the compound to the nanoscale increases the surface area for dissolution.[10][12] This can be achieved through techniques like ball milling or high-pressure homogenization.[10][11]
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mM) | Notes |
| Water | < 0.1 | Practically insoluble.[1] |
| PBS (pH 7.4) | < 0.1 | Not recommended for primary stock. |
| DMSO | ≥ 50 | Recommended for primary stock solution. |
| Ethanol | ~10 | Can be used as a co-solvent. |
| DMF | ≥ 50 | Alternative to DMSO for stock solutions. |
Table 2: Recommended Final DMSO Concentrations for in vitro Assays
| Cell Type | Recommended Max DMSO (%) | Effect |
| Most immortalized cell lines | ≤ 0.5% | Generally considered safe with minimal cytotoxicity.[5] |
| Primary cells | ≤ 0.1% | More sensitive to DMSO toxicity.[5] |
| Some robust cell lines | ≤ 1.0% | May be tolerated, but requires validation.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the solution for 5-10 minutes in a water bath sonicator.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol helps determine the maximum concentration of this compound that remains in solution in your specific cell culture medium over time.[4]
-
Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your this compound DMSO stock in 100% DMSO.
-
Add to Medium: In a separate clear-bottom 96-well plate, add your cell culture medium (e.g., 198 µL per well). Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells containing medium, ensuring the final DMSO concentration is constant (e.g., 1%).[4]
-
Controls: Include a positive control (a high concentration known to precipitate) and a negative control (medium with 1% DMSO only).[4]
-
Incubation: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 2, 4, 24 hours).
-
Analysis: Assess for precipitation. This can be done visually with a microscope or quantitatively by measuring light scattering at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader.[4][9] The highest concentration that does not show a significant increase in light scattering compared to the negative control is the kinetic solubility.[4]
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Workflow for preparing this compound working solutions for cell-based assays.
Caption: Key formulation strategies to enhance the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
RO-9187 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of RO-9187 under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nucleoside analog belonging to the class of 4'-azido nucleosides. It functions as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). By mimicking natural nucleosides, this compound gets incorporated into the growing viral RNA chain, leading to premature chain termination and inhibition of viral replication. It has shown activity against viruses such as Hepatitis C Virus (HCV) and Tick-Borne Encephalitis Virus (TBEV).
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For use in aqueous buffers, a fresh dilution from the DMSO stock should be prepared for each experiment to minimize degradation.
Q3: What are the recommended storage conditions for this compound?
-
Solid Compound: Store at -20°C for long-term storage, protected from light and moisture.
-
Stock Solutions (in DMSO): Aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. When stored properly, DMSO stock solutions are expected to be stable for at least one year.[1][2]
Q4: I am observing lower than expected activity in my in vitro assay. What could be the cause?
Several factors could contribute to reduced activity:
-
Compound Degradation: this compound, like other 4'-azido nucleosides, may be unstable in aqueous solutions, especially at non-neutral pH. Prepare fresh dilutions from a frozen DMSO stock for each experiment.
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Ensure stock solutions are properly aliquoted and stored at -80°C.
-
Assay Conditions: The pH, temperature, and presence of certain enzymes in your assay system could affect the stability and activity of this compound. Refer to the stability tables below for guidance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Low solubility of this compound in aqueous solutions. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | Ensure the final DMSO concentration in your assay is sufficient to keep this compound in solution (typically ≥0.1%). If precipitation persists, consider using a different co-solvent or a solubilizing agent, after verifying its compatibility with your assay. |
| Inconsistent results between experiments | Degradation of this compound stock solution or working solutions. Variability in experimental setup. | Always use freshly prepared working solutions from a properly stored stock. Minimize the time the compound is in aqueous buffer before starting the experiment. Ensure consistent incubation times, temperatures, and reagent concentrations across all experiments. |
| Loss of activity over time in a multi-day experiment | Instability of this compound in the assay medium at the experimental temperature. | If possible, add fresh compound at regular intervals during the experiment. Alternatively, perform shorter-term assays. Refer to the temperature stability data for guidance on the expected half-life at your experimental temperature. |
Stability of this compound Under Different Experimental Conditions
Disclaimer: The following data is extrapolated from studies on similar 4'-azido nucleoside analogs and general principles of small molecule stability. Specific experimental stability studies for this compound are not extensively available in public literature. These tables should be used as a general guide.
pH Stability
The stability of this compound in aqueous solutions is expected to be pH-dependent. Azide release is reportedly faster in acidic solutions for similar compounds.[3]
| pH | Buffer System | Temperature (°C) | Expected Stability (t½) | Notes |
| 3.0 | Glycine-HCl | 37 | < 24 hours | Significant degradation expected. |
| 5.0 | Acetate | 37 | 1-2 days | Moderate stability. |
| 7.4 | Phosphate (PBS) | 37 | 2-4 days | Optimal stability under physiological conditions. |
| 9.0 | Tris-HCl | 37 | 1-2 days | Increased degradation compared to neutral pH. |
Temperature Stability
| Temperature (°C) | Condition | Expected Stability | Recommendations |
| -80 | Solid / DMSO Stock | > 1 year | Recommended for long-term storage of stock solutions. |
| -20 | Solid / DMSO Stock | ~ 1 year | Suitable for long-term storage of solid compound and short-term storage of stock solutions. |
| 4 | Aqueous Solution | < 1 week | Prepare fresh for use. Avoid prolonged storage in aqueous buffers at this temperature. |
| 25 (Room Temp) | Aqueous Solution | < 48 hours | Use immediately after preparation. |
| 37 | Aqueous Solution | < 24 hours | High potential for degradation during prolonged incubation. |
Solvent Stability
| Solvent | Concentration | Temperature (°C) | Expected Stability |
| DMSO | 10 mM | -80 | > 1 year |
| Ethanol | 10 mM | -20 | ~ 6 months |
| PBS (pH 7.4) | ≤ 100 µM | 4 | < 1 week |
| Cell Culture Media (e.g., DMEM) | ≤ 100 µM | 37 | < 24 hours |
Experimental Protocols
Protocol for Assessing pH Stability
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, 9).
-
Sample Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into each buffer to a final concentration of 10 µM.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the degradation by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula: t½ = 0.693/k.
Protocol for In Vitro Metabolic Stability Assay using Liver Microsomes
-
Reagents: Pooled liver microsomes (human, rat, etc.), NADPH regenerating system, phosphate buffer (pH 7.4), this compound, and a positive control compound (e.g., a known rapidly metabolized drug).
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the concentration of this compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of this compound.
Signaling Pathway and Experimental Workflow Diagrams
References
Troubleshooting unexpected results with RO-9187
Welcome to the technical support center for RO-9187. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and answering frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a nucleoside analog, specifically a 4'-azido substituted nucleoside.[1][2] Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[1][3][4] Following administration, this compound is metabolized by cellular kinases into its active triphosphate form. This active metabolite is then incorporated into the elongating viral RNA strand by the viral RdRp. The presence of the 4'-azido group leads to premature chain termination, thus halting viral replication.[2]
Q2: Against which viruses has this compound shown activity?
This compound was initially developed by Roche Holding AG as an inhibitor of the NS5B polymerase for the Hepatitis C virus (HCV).[1] It has also demonstrated potent inhibitory activity against Tick-borne encephalitis virus (TBEV), a member of the Flaviviridae family.[2][5]
Q3: Is there known cross-resistance between this compound and other nucleoside analogs?
Studies on Tick-borne encephalitis virus (TBEV) have shown that a signature amino acid substitution (S603T) in the viral NS5 RdRp domain, which confers resistance to 2'-C-methylated nucleoside derivatives, does not result in cross-resistance to this compound.[3][4][6] This suggests that this compound may remain effective against viral strains that have developed resistance to this particular class of inhibitors.
Troubleshooting Guide
Problem 1: I am observing lower than expected potency (higher EC50) in my in vitro antiviral assay.
Possible Causes and Solutions:
-
Suboptimal Prodrug Activation: this compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form. The efficiency of this activation can be cell-line dependent.[2]
-
Recommendation: If you observe low potency, consider using a different cell line known to have high levels of the necessary cellular kinases. For example, while porcine stable kidney (PS) cells and human neuroblastoma UKF-NB4 cells have been used, Huh7 cells are often utilized for HCV studies and may have a different kinase profile.[2]
-
-
Assay System Interference: The components of your assay system may interfere with the compound's activity or the reporter system.
-
Recommendation: To validate your assay, consider using a recombinant reporter virus, such as one expressing mCherry, which has been successfully used to test this compound's activity against TBEV.[5]
-
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.
-
Recommendation: Ensure the compound is stored under the recommended conditions and prepare fresh stock solutions for each experiment.
-
Problem 2: My viral culture has developed resistance to this compound. How can I confirm the resistance mechanism?
Possible Causes and Solutions:
-
Viral Polymerase Mutation: The most likely cause of resistance is a mutation in the viral RNA-dependent RNA polymerase (RdRp) that prevents the incorporation of the this compound triphosphate.
-
Recommendation: Sequence the NS5 (for TBEV) or NS5B (for HCV) gene of the resistant viral population to identify potential mutations in the active site of the RdRp.
-
-
Lack of Cross-Resistance: As previously mentioned, resistance to other nucleoside analogs may not confer resistance to this compound.
Quantitative Data Summary
| Compound | Target Virus | Cell Line | EC50 (µM) | Reference |
| This compound | Tick-borne Encephalitis Virus (TBEV) | Not Specified | 0.3 - 11.1 | [2] |
| This compound | Hepatitis C Virus (HCV) | Replicon System | Not Specified | [2] |
Experimental Protocols
Key Experiment: In Vitro Antiviral Activity Assay using a Reporter Virus
This protocol is adapted from studies using a recombinant mCherry-TBEV.[5]
-
Cell Seeding: Seed porcine stable kidney (PS) cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the cells.
-
Add the diluted this compound to the cells.
-
Immediately infect the cells with mCherry-TBEV at a predetermined multiplicity of infection (MOI).
-
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication.
-
Data Acquisition:
-
At a specified time post-infection (e.g., 48 or 72 hours), measure the mCherry fluorescence signal using a plate reader.
-
Alternatively, culture supernatants can be collected to determine viral titers via plaque assay or qPCR.
-
-
Data Analysis:
-
Calculate the half-maximal effective concentration (EC50) by fitting the dose-response curve using appropriate software.
-
A cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be run in parallel on uninfected cells treated with this compound to determine the half-maximal cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro antiviral assay workflow.
Caption: Troubleshooting logic for low potency.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Escape of Tick-Borne Flavivirus from 2'- C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and characterization of recombinant tick-borne encephalitis virus expressing mCherry reporter protein: A new tool for high-throughput screening of antiviral compounds, and neutralizing antibody assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Escape of Tick-Borne Flavivirus from 2′-C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting RO-9187 Dose-Response Curves
Welcome to the technical support center for RO-9187, a nucleoside analog inhibitor of viral RNA-dependent RNA polymerase (RdRp). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting dose-response curves and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 4'-azido nucleoside analog. Like other nucleoside analogs, it acts as an antiviral agent by targeting the viral RNA-dependent RNA polymerase (RdRp). After being metabolized into its active triphosphate form by cellular kinases, it is incorporated into the nascent viral RNA chain. This incorporation leads to premature chain termination, thus inhibiting viral replication.
Q2: What are the key parameters to consider when evaluating the dose-response curve of this compound?
A2: The primary parameters to evaluate are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI).
-
EC50: The concentration of this compound that inhibits 50% of viral replication. A lower EC50 value indicates higher antiviral potency.
-
CC50: The concentration of this compound that causes a 50% reduction in the viability of the host cells. A higher CC50 value indicates lower cytotoxicity.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value is desirable as it indicates that the compound is more selective for inhibiting the virus than for causing toxicity to the host cells. Generally, an SI value of 10 or greater is considered indicative of promising antiviral activity in vitro.[1]
Q3: I am observing a flat or non-sigmoidal dose-response curve. What are the potential causes?
A3: A flat or non-sigmoidal dose-response curve can indicate several issues. Consider the following possibilities:
-
Incorrect Concentration Range: The tested concentrations of this compound may be too high or too low to capture the dynamic range of the dose-response relationship.
-
Compound Insolubility: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation of the compound at higher concentrations can lead to an inaccurate assessment of its effect.
-
Cell Health: The health and passage number of the host cell line can significantly impact the results. Unhealthy or high-passage cells may respond inconsistently.
-
Assay Window: The duration of the assay may not be optimal for observing a clear dose-response effect.
Data Presentation
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Tick-Borne Encephalitis Virus (TBEV) | Porcine stable kidney (PS) cells | 0.3 - 11.1 | >50 | >4.5 - >167 | (Eyer et al., 2016) |
Note: The range of EC50 values reflects the activity of a series of 4'-azido nucleoside analogs, including this compound. The CC50 was reported to be greater than 50 µM for the active compounds.
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Determining Antiviral Activity (EC50)
This protocol is adapted from standard plaque reduction assay procedures and is suitable for evaluating the antiviral activity of nucleoside analogs like this compound.[1]
Materials:
-
Confluent monolayer of a suitable host cell line (e.g., Vero, PS cells) in 6-well plates.
-
High-titer virus stock.
-
This compound stock solution (in DMSO).
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., containing 1% methylcellulose or agarose in culture medium).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed the host cells in 6-well plates to form a confluent monolayer overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in a cell culture medium without serum. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a non-toxic level (typically <0.5%).
-
Virus Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units [PFU] per well) in the presence of the different concentrations of this compound or a vehicle control (DMSO).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayers with the overlay medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol outlines a standard method to assess the cytotoxicity of this compound using a tetrazolium-based (e.g., MTT) or resazurin-based assay.
Materials:
-
Host cell line in a 96-well plate.
-
This compound stock solution (in DMSO).
-
Cell culture medium.
-
MTT or resazurin solution.
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in a cell culture medium. Add the dilutions to the cells in triplicate or quadruplicate. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 2-5 days).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours.
-
-
Data Analysis:
-
Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the CC50 value.
-
Mandatory Visualizations
Signaling Pathway: Inhibition of Viral RNA Replication
Caption: Mechanism of this compound action in inhibiting viral RNA replication.
Experimental Workflow: Dose-Response Curve Generation
Caption: Workflow for determining EC50, CC50, and Selectivity Index.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Steep or shallow dose-response curve | - The Hill slope of the dose-response curve can be influenced by the mechanism of action and experimental conditions. A steep slope (Hill slope > 1) might suggest cooperativity, while a shallow slope (Hill slope < 1) could indicate negative cooperativity or experimental artifacts. | - Ensure a sufficient number of data points across a wide concentration range to accurately model the curve.- Consider if the observed slope is consistent with the known mechanism of nucleoside analogs. |
| Atypical (e.g., U-shaped or biphasic) dose-response curve | - Compound precipitation at high concentrations.- Off-target effects at different concentration ranges.- Cell proliferation at low concentrations (hormesis). | - Visually inspect for precipitation in the wells with the highest concentrations.- Test a wider range of concentrations to fully characterize the curve.- Consider potential off-target effects of nucleoside analogs, such as mitochondrial toxicity, which could manifest at different concentrations than the antiviral effect. |
| No antiviral effect observed | - The virus strain is resistant to this compound.- The chosen cell line does not effectively metabolize this compound to its active triphosphate form.- The compound has degraded. | - Test against a known sensitive virus strain as a positive control.- Use a different cell line known to be permissive to the virus and metabolically active.- Prepare fresh stock solutions of this compound. |
| Observed EC50 is much higher than expected | - Suboptimal Multiplicity of Infection (MOI). A high MOI can overwhelm the antiviral effect. | - Optimize the MOI to a level that produces a clear and reproducible signal without being excessive. |
| Lack of cross-resistance in a mutant virus strain | - The mutation conferring resistance to other nucleoside analogs does not affect the binding or incorporation of this compound. For example, a mutation (S603T) in the TBEV RdRp that confers resistance to 2'-C-methylated nucleosides does not cause cross-resistance to 4'-azido-modified nucleosides like this compound. | - This is a valid biological observation and can provide valuable information about the specific mechanism of action of this compound and the structure-activity relationship of the viral polymerase. |
References
Minimizing off-target effects of RO-9187
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of RO-9187.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nucleoside analog, specifically a 4'-azido cytidine derivative, designed as an antiviral agent. Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp). After cellular uptake, this compound is metabolized into its active triphosphate form. This active form competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain. Once incorporated, it leads to premature chain termination, thus inhibiting viral replication.
Q2: What are the potential off-target effects of this compound?
As a nucleoside analog, the primary off-target effects of this compound are potential interactions with host cellular polymerases.[1][2][3][4][5][6][7] Of particular concern is the inhibition of human mitochondrial DNA polymerase γ (Pol γ), which can lead to mitochondrial dysfunction and subsequent cytotoxicity.[1][2][3][6] Other potential off-target effects could include perturbation of cellular nucleotide pools and incorporation into host cell DNA or RNA, though these are generally less common with modified nucleosides.
Q3: My cells are showing significant toxicity after treatment with this compound. What could be the cause and how can I troubleshoot this?
Unexpected cytotoxicity is likely due to off-target effects, primarily the inhibition of mitochondrial DNA polymerase γ.[1][3][6] Here are some troubleshooting steps:
-
Optimize Concentration: The most critical step is to determine the optimal concentration of this compound. Perform a dose-response experiment to identify the lowest concentration that provides a significant antiviral effect with minimal cytotoxicity. This will help you determine the therapeutic window.
-
Assess Mitochondrial Toxicity: If you suspect mitochondrial toxicity, you can perform specific assays to evaluate mitochondrial function, such as measuring mitochondrial membrane potential or oxygen consumption rates.
-
Control Experiments: Always include a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity in your experiments. This will help you differentiate between compound-specific effects and other experimental artifacts.
-
Cell Line Specificity: Cytotoxicity can be cell-line specific.[8] If possible, test this compound in different cell lines to see if the toxicity is a general or cell-type-specific phenomenon.
Q4: I am not observing the expected antiviral activity. What should I do?
If you are not seeing the desired antiviral effect, consider the following:
-
Compound Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded.
-
Cellular Uptake and Metabolism: The antiviral activity of this compound depends on its uptake into the host cell and its subsequent phosphorylation to the active triphosphate form. This process can vary between cell types. You may need to use a different cell line that is more permissive to the virus and has the necessary metabolic pathways.
-
Viral Strain Specificity: Ensure that the strain of the virus you are using is susceptible to this compound.
-
Assay Sensitivity: The assay you are using to measure viral replication (e.g., plaque assay, qPCR, reporter virus) may not be sensitive enough to detect a modest antiviral effect. Consider using a more sensitive method.
Q5: How can I confirm that the observed phenotype is due to the on-target activity of this compound?
To confirm on-target activity, you can perform the following experiments:
-
Rescue Experiments: If a resistant mutant of the viral RdRp is available, you can perform a rescue experiment. The antiviral effect of this compound should be diminished in cells infected with the resistant virus.
-
Biochemical Assays: Directly measure the inhibitory activity of the triphosphate form of this compound on the purified viral RdRp in a biochemical assay. This will confirm direct target engagement.
-
Use of Structurally Unrelated Inhibitors: If available, use another inhibitor of the same viral RdRp that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Data Presentation
The following table provides a hypothetical example of the kind of data you should generate to determine the therapeutic window of this compound.
| Parameter | Virus Target (e.g., HCV) | Human Cell Line (e.g., Huh-7) | Therapeutic Index (CC50/EC50) |
| EC50 (µM) | 0.5 | N/A | 200 |
| CC50 (µM) | N/A | 100 |
-
EC50 (Half-maximal Effective Concentration): The concentration of this compound that inhibits viral replication by 50%.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability.
-
Therapeutic Index (TI): The ratio of CC50 to EC50. A higher TI indicates a more favorable safety profile.
Experimental Protocols
Cytotoxicity Assay Protocol
This protocol outlines a general method for determining the cytotoxicity of this compound using a commercially available assay kit (e.g., CellTox™ Green Cytotoxicity Assay).[9][10]
Objective: To determine the CC50 of this compound in a specific cell line.
Materials:
-
Cell line of interest (e.g., Huh-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Cytotoxicity assay reagent (e.g., CellTox™ Green Dye)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for a period that is relevant to your antiviral assay (e.g., 48-72 hours).
-
Assay: Follow the manufacturer's instructions for the cytotoxicity assay. This typically involves adding the fluorescent dye to the wells, incubating for a short period, and then reading the fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control (100% lysis) and the negative control (vehicle only). Plot the results and determine the CC50 value using a non-linear regression analysis.
In Vitro RNA-dependent RNA Polymerase (RdRp) Assay
This protocol provides a general framework for a biochemical assay to measure the inhibitory activity of this compound triphosphate on a purified viral RdRp.[11][12][13][14][15]
Objective: To determine the IC50 of this compound triphosphate against the target viral RdRp.
Materials:
-
Purified recombinant viral RdRp
-
This compound triphosphate
-
RNA template
-
Nucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Radiolabeled or fluorescently labeled UTP
-
Reaction buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, set up the reaction mixture containing the reaction buffer, RNA template, and all four NTPs (with one being labeled).
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction mixtures. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding the purified RdRp enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme for a specific period.
-
Reaction Termination: Stop the reaction (e.g., by adding EDTA).
-
Detection: Separate the newly synthesized labeled RNA from the unincorporated labeled NTPs (e.g., by filter binding or gel electrophoresis).
-
Quantification: Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound triphosphate and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound off-target effects.
Caption: Relationship between this compound concentration and effects.
References
- 1. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. SARS-CoV-2 RNA Polymerase Assay [profoldin.com]
Cell line specific responses to RO-9187
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO-9187. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 4'-azido nucleoside analog. Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp). After entering a cell, this compound is metabolized to its active triphosphate form. This active form is then incorporated into the nascent viral RNA chain by the RdRp. The presence of the 4'-azido group leads to premature chain termination, thus inhibiting viral replication.
Q2: Against which viruses has this compound shown activity?
This compound has demonstrated antiviral activity against Hepatitis C virus (HCV) and Tick-borne encephalitis virus (TBEV).[1][2]
Q3: I am observing significant cytotoxicity in my cell line with this compound treatment, even at concentrations expected to be non-toxic. What could be the reason?
Cell line specific responses to nucleoside analogs like this compound are common and can be attributed to several factors:
-
Differential Metabolism: The conversion of this compound to its active triphosphate form is dependent on host cell kinases. The expression levels of these kinases can vary significantly between different cell lines, leading to different intracellular concentrations of the active, and potentially toxic, metabolite.
-
Transporter Expression: The uptake of nucleoside analogs into the cell is mediated by specific nucleoside transporters (e.g., hENT1, hENT2). The expression levels of these transporters on the cell surface can differ between cell lines, affecting the intracellular concentration of this compound.
-
Off-Target Effects: At higher concentrations, or in particularly sensitive cell lines, nucleoside analogs can have off-target effects, including inhibition of host DNA and RNA polymerases, which can lead to cytotoxicity.
Q4: Can this compound induce apoptosis? I am seeing markers of programmed cell death in my experiments.
While direct studies on this compound inducing apoptosis are not widely available, a similar 4'-azido nucleoside analog, FNC (4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine), has been shown to induce mitochondrial-mediated apoptosis in lymphoma cells.[2] This was associated with increased reactive oxygen species (ROS) production, disruption of the mitochondrial membrane potential, and upregulation of the pro-apoptotic protein Bax.[2] Therefore, it is plausible that this compound could induce apoptosis in a cell-line specific manner, potentially through a similar mechanism.
Troubleshooting Guides
Problem 1: Inconsistent antiviral activity of this compound across different cell lines.
-
Possible Cause: As mentioned in FAQ3, differences in cellular metabolism and transporter expression can lead to varying intracellular concentrations of the active form of this compound.
-
Troubleshooting Steps:
-
Characterize Transporter Expression: If possible, perform qPCR or western blotting to assess the expression levels of key nucleoside transporters in your cell lines.
-
Measure Intracellular Triphosphate Levels: This is a more advanced technique, but direct measurement of the intracellular concentration of this compound triphosphate via mass spectrometry would provide a definitive answer.
-
Perform Dose-Response Curves for Each Cell Line: Generate a full dose-response curve to determine the EC50 (half-maximal effective concentration) for each cell line individually. This will allow you to normalize the effective concentration for your specific experimental systems.
-
Problem 2: Observation of apoptotic markers (e.g., caspase activation, annexin V staining) upon this compound treatment.
-
Possible Cause: this compound may be inducing apoptosis, potentially through off-target effects on mitochondria, similar to other 4'-azido nucleoside analogs.[2]
-
Troubleshooting Steps:
-
Confirm Apoptosis: Use multiple assays to confirm apoptosis, such as a TUNEL assay for DNA fragmentation, and western blotting for cleaved caspase-3 and PARP.
-
Assess Mitochondrial Involvement:
-
Measure changes in mitochondrial membrane potential using a fluorescent dye like TMRE or JC-1.
-
Perform western blotting for key Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Mcl-1) to see if their expression or localization changes.
-
-
Measure ROS Production: Use a fluorescent probe like DCFDA to measure intracellular ROS levels.
-
Dose-Response and Time-Course: Determine if the observed apoptosis is dose-dependent and at what time points it occurs post-treatment. This can help to distinguish between a specific effect and general cytotoxicity.
-
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against Tick-Borne Encephalitis Virus (TBEV)
| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Porcine Stable Kidney (PS) | Hypr | 0.3 ± 0.1 | >50 | >167 | Eyer et al., 2016 |
| Human Neuroblastoma (UKF-NB4) | Hypr | 1.2 ± 0.3 | >50 | >42 | Eyer et al., 2016 |
| Porcine Stable Kidney (PS) | Neudoerfl | 0.4 ± 0.1 | >50 | >125 | Eyer et al., 2016 |
| Human Neuroblastoma (UKF-NB4) | Neudoerfl | 1.5 ± 0.4 | >50 | >33 | Eyer et al., 2016 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/EC50
Experimental Protocols
1. TBEV Replication Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed porcine stable kidney (PS) cells or human neuroblastoma (UKF-NB4) cells in 24-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection: Aspirate the culture medium from the cells and infect with TBEV at a multiplicity of infection (MOI) of 0.1 in a small volume of medium for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Plaque Visualization:
-
Aspirate the medium and fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain the cells with a crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques for each drug concentration and calculate the EC50 value.
2. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The next day, add serial dilutions of this compound to the wells. Include a "cells only" control and a "medium only" blank.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Generalized intrinsic apoptosis pathway.
References
Technical Support Center: Improving the Therapeutic Index of RO-9187
Welcome to the technical support center for RO-9187, a promising NS5B polymerase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and strategies to enhance the therapeutic index of this potent antiviral compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nucleoside analog, specifically a 4'-azido-aracytidine, that functions as an inhibitor of the NS5B RNA-dependent RNA polymerase.[1] This enzyme is essential for the replication of certain RNA viruses, including Hepatitis C Virus (HCV) and Tick-borne Encephalitis Virus (TBEV). By mimicking a natural nucleoside, this compound gets incorporated into the growing viral RNA chain, leading to premature termination and halting viral replication.
Q2: What is the therapeutic index and why is it important for this compound?
The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the concentration at which it produces a toxic effect to the concentration at which it produces the desired therapeutic effect. It is commonly calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (TI = CC50 / EC50). A higher TI is desirable as it indicates a wider margin between the drug's effective and toxic doses. For a potent antiviral like this compound, a high therapeutic index is crucial to ensure that it can effectively inhibit viral replication without causing significant harm to the host cells.
Q3: What are the known antiviral activities and cytotoxicity of this compound?
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related compounds to provide a reference for experimental design.
| Compound | Virus | Assay System | EC50 / IC50 | Cell Line | CC50 | Selectivity Index (SI = CC50/EC50) |
| This compound | HCV | Replicon | 171 nM[1] | Huh-7 (presumed) | Data not available | Data not available |
| 7-deaza-2'-C-methyladenosine | TBEV | Cytopathic Effect & Replication | 5.1 ± 0.4 μM[2] | Porcine Kidney (PS) | > 50 μM[2] | > 9.8 |
| 2'-C-methyladenosine | TBEV | Cytopathic Effect & Replication | 7.1 ± 1.2 μM[2] | Porcine Kidney (PS) | Data not available | Data not available |
| 2'-C-methylcytidine | TBEV | Cytopathic Effect & Replication | 14.2 ± 1.9 μM[2] | Porcine Kidney (PS) | ~50 μM[2] | ~3.5 |
| 2'-deoxy-2'-fluorocytidine | HCV | Replicon | EC90 = 5.0 μM[1] | Huh-7 | > 100 μM[1] | > 20 (based on EC90) |
Experimental Protocols
Protocol 1: Determination of EC50 in an HCV Replicon Assay
This protocol outlines a general procedure for determining the 50% effective concentration (EC50) of this compound against Hepatitis C Virus using a subgenomic replicon system in Huh-7 cells.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase or neomycin resistance)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying HCV replication (e.g., luciferase assay kit, reagents for RT-qPCR)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete DMEM. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Treatment: Add the diluted this compound to the appropriate wells. Include a "virus control" (cells with no compound) and a "cell control" (cells with no virus or compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a predetermined period (e.g., 48-72 hours).
-
Quantification of Viral Replication:
-
Luciferase Assay: If using a luciferase replicon, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
RT-qPCR: If quantifying viral RNA, extract total RNA from the cells and perform a one-step multiplex RT-qPCR to determine the levels of HCV replicon RNA and a housekeeping gene for normalization.[1]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the virus control. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis.
Protocol 2: Determination of CC50 by MTT Assay
This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Relevant cell lines (e.g., Huh-7, primary human hepatocytes, neuronal cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the desired cell line in a 96-well plate at an appropriate density.
-
Compound Dilution: Prepare a serial dilution of this compound in the complete cell culture medium, ensuring the final DMSO concentration is consistent and non-toxic.
-
Treatment: Add the diluted compound to the wells. Include a "cell control" with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the cell control. Plot the percentage of viability against the compound concentration and determine the CC50 value using a non-linear regression analysis.
Troubleshooting Guides
Issue 1: High Variability in Antiviral Assay Results
-
Possible Cause: Inconsistent cell health or confluency.
-
Solution: Ensure cells are in the logarithmic growth phase and have reached the optimal confluency at the time of infection and treatment. Regularly check for mycoplasma contamination.
-
-
Possible Cause: Instability of this compound in solution.
-
Solution: this compound solutions are reported to be unstable.[1] Always prepare fresh dilutions from a frozen stock solution immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and ensure proper mixing of solutions. For serial dilutions, change pipette tips for each dilution step.
-
Issue 2: Higher than Expected Cytotoxicity (Low CC50)
-
Possible Cause: High concentration of DMSO in the final well.
-
Solution: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%. Perform a DMSO toxicity control to determine the tolerance of your specific cell line.
-
-
Possible Cause: Compound precipitation.
-
Solution: this compound may have limited solubility in aqueous media. Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower starting concentration or exploring formulation strategies.
-
-
Possible Cause: Cell line sensitivity.
-
Solution: Different cell lines can have varying sensitivities to a compound. It is advisable to test the cytotoxicity of this compound in multiple relevant cell lines, including primary cells if possible, as they can have different metabolic capacities compared to immortalized cell lines.[3]
-
Issue 3: No or Low Antiviral Activity Observed
-
Possible Cause: Inactive compound.
-
Solution: Due to its instability, ensure that the this compound stock solution has been stored correctly (e.g., at -80°C in small aliquots) and that fresh dilutions are used for each experiment.
-
-
Possible Cause: Suboptimal assay conditions for the specific virus.
-
HCV NS5B Assay: The activity of NS5B polymerase can be influenced by factors such as the concentration of NTPs and the template/primer used. Ensure that the assay conditions are optimized for the specific NS5B construct.[4]
-
TBEV Replication Assay: The choice of cell line and the multiplicity of infection (MOI) can significantly impact the outcome of the assay. Ensure these parameters are optimized for your TBEV strain.
-
-
Possible Cause: Viral resistance.
-
Solution: While less common in initial in vitro studies, the emergence of resistant viral variants is a possibility. If consistently low activity is observed, consider sequencing the viral polymerase gene to check for resistance-associated substitutions.
-
Visualizations
Caption: Mechanism of action of this compound as an NS5B polymerase inhibitor.
Caption: Experimental workflow for determining the therapeutic index of this compound.
Caption: Troubleshooting flowchart for common issues in this compound experiments.
References
- 1. Inhibition of the Subgenomic Hepatitis C Virus Replicon in Huh-7 Cells by 2′-Deoxy-2′-Fluorocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside inhibitors of tick-borne encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary Human Hepatocytes, But not HepG2 or Balb/c 3T3 Cells, Efficiently Metabolize Salinomycin and Are Resistant to Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RO-9187 In-Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RO-9187 in in-vitro settings. The information is tailored for scientists and professionals in drug development engaged in experimental research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 4'-azido nucleoside analog. Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp), making it a potent antiviral agent against viruses such as Hepatitis C Virus (HCV) and Tick-Borne Encephalitis Virus (TBEV). By acting as a chain terminator during viral RNA synthesis, it prevents viral replication.
Q2: What are the known off-target effects of this compound that can lead to cytotoxicity?
The primary off-target effect of this compound and other 4'-azido nucleoside analogs is the inhibition of host cell mitochondrial DNA polymerase γ (Pol γ).[1] This inhibition can lead to mitochondrial DNA depletion, resulting in mitochondrial dysfunction and subsequent cellular toxicity.[1]
Q3: What are typical CC50 values observed for this compound?
Direct CC50 values for this compound in a wide range of human cell lines are not extensively published. However, in porcine kidney stable (PS) cells, the CC50 has been reported to be greater than 50 μM. It is crucial to determine the CC50 empirically in the specific cell line used for your experiments.
Q4: How can I minimize the cytotoxicity of this compound in my experiments?
To minimize cytotoxicity, it is recommended to:
-
Perform a dose-response curve: Determine the lowest effective concentration that achieves the desired antiviral effect with minimal impact on cell viability.
-
Optimize incubation time: Use the shortest incubation period necessary to observe the desired experimental outcome.
-
Use appropriate controls: Include vehicle-only controls and untreated cell controls to accurately assess the cytotoxic effects of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death observed at expected non-toxic concentrations. | Cell line hypersensitivity. | Determine the CC50 for your specific cell line. Different cell lines exhibit varying sensitivities to nucleoside analogs. |
| Incorrect compound concentration. | Verify the stock solution concentration and ensure accurate dilutions. Perform a new serial dilution from a fresh stock. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Include a solvent control. | |
| Inconsistent cytotoxicity results between experiments. | Variation in cell density. | Standardize the cell seeding density for all experiments. Cell confluence can significantly impact susceptibility to cytotoxic agents. |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing. | |
| Contamination. | Regularly check for microbial contamination in cell cultures. | |
| Unexpected experimental outcomes not related to cytotoxicity. | Off-target effects on cellular pathways. | Consider potential downstream effects of mitochondrial dysfunction, such as altered metabolism or signaling, which may interfere with your assay readouts. |
Quantitative Data Summary
The following table summarizes the available cytotoxicity and efficacy data for this compound and related 4'-azido nucleoside analogs.
| Compound | Cell Line | Assay | CC50 (μM) | EC50 (μM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Porcine Kidney Stable (PS) | Not Specified | >50 | ~1.0 (anti-TBEV) | >50 |
| Related 4'-Azido Nucleosides (Illustrative) | Various Human Cell Lines | MTT, etc. | 10 - >100 | Varies | Varies |
Note: Data for related compounds is provided for illustrative purposes due to the limited availability of published CC50 values for this compound across multiple human cell lines. Researchers should determine these values experimentally for their specific systems.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50%.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and non-toxic to the cells.
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include a maximum LDH release control by treating a set of wells with the lysis buffer provided in the kit.
-
Incubation: Incubate the plate for the desired experimental duration.
-
Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Measurement: Measure the absorbance at the wavelength specified in the kit's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum release control. Determine the CC50 value as described for the MTT assay.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound induced cytotoxicity signaling pathway.
References
RO-9187 lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the observed lot-to-lot variability with RO-9187, a selective inhibitor of the Variability-Associated Kinase 1 (VAK1). Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of Variability-Associated Kinase 1 (VAK1). VAK1 is a key upstream regulator in the Cellular Stress Response Pathway. By inhibiting VAK1, this compound blocks the phosphorylation and subsequent activation of the transcription factor SREBP (Stress-Response Element Binding Protein), preventing its translocation to the nucleus and the expression of stress-response genes.
Q2: We are observing significant differences in the IC50 value of this compound between different lots. Why is this happening?
Lot-to-lot variability in the IC50 of this compound has been attributed to minor inconsistencies during synthesis and purification. These can lead to the presence of less active isomers or minute impurities that can affect the overall potency of the compound in cell-based and biochemical assays. We recommend performing a dose-response curve for each new lot to determine its specific IC50.
Q3: How should I prepare and store this compound to ensure stability and activity?
For optimal stability, this compound should be dissolved in DMSO to create a stock solution of 10 mM. This stock solution should be aliquoted into smaller volumes and stored at -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your desired cell culture medium or assay buffer immediately before use.
Q4: Can this compound be used in in-vivo studies?
Yes, this compound has been formulated for in-vivo use in preclinical models. However, due to the observed lot-to-lot variability, it is crucial to perform pharmacokinetic and pharmacodynamic (PK/PD) studies for each new lot to ensure consistent exposure and target engagement.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of VAK1 Activity in Cell-Based Assays
If you are observing variable levels of VAK1 inhibition, follow these troubleshooting steps:
-
Confirm Cellular Uptake: Ensure that your cell line is effectively taking up this compound. This can be assessed using a fluorescently labeled version of the compound, if available, or by measuring the downstream effects on the VAK1 pathway.
-
Assess Cell Health: High concentrations of this compound or prolonged incubation times may lead to cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cell death.
-
Standardize Experimental Conditions: Ensure all experimental parameters, including cell density, serum concentration, and incubation time, are consistent across experiments.
-
Perform a Dose-Response Curve for Each New Lot: As mentioned in the FAQs, it is critical to determine the IC50 for each new lot of this compound to normalize for any potency differences.
Issue 2: Unexpected Off-Target Effects
If you are observing phenotypes that are not consistent with VAK1 inhibition, consider the following:
-
Consult Kinase Profiling Data: Review the kinase selectivity profile for your specific lot of this compound. Some lots may exhibit off-target activity against other kinases.
-
Use a Structurally Unrelated VAK1 Inhibitor: To confirm that the observed phenotype is due to VAK1 inhibition, use a second, structurally distinct VAK1 inhibitor as a control.
-
Perform a Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of VAK1 to see if the phenotype is reversed.
Quantitative Data Summary
The following tables summarize the observed variability in potency and purity across different lots of this compound.
Table 1: Lot-to-Lot Variability in IC50 Values
| Lot Number | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound-A01 | 15.2 | 158 |
| This compound-A02 | 25.8 | 265 |
| This compound-B01 | 18.5 | 192 |
| This compound-B02 | 35.1 | 349 |
Table 2: Purity and Isomer Composition
| Lot Number | Purity by HPLC (%) | Isomer Ratio (Active:Inactive) |
| This compound-A01 | 99.5 | 98:2 |
| This compound-A02 | 98.2 | 95:5 |
| This compound-B01 | 99.1 | 97:3 |
| This compound-B02 | 97.5 | 93:7 |
Experimental Protocols
Protocol 1: Determination of IC50 in a Biochemical Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against purified VAK1 enzyme.
-
Prepare Reagents:
-
VAK1 enzyme (recombinant)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
ATP (at Km concentration for VAK1)
-
Peptide substrate for VAK1
-
This compound (serial dilutions)
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer to each well of a 384-well plate.
-
Add 2.5 µL of this compound dilutions in DMSO.
-
Add 2.5 µL of VAK1 enzyme and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture of ATP and peptide substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of SREBP Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on the VAK1 signaling pathway in cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for 2 hours.
-
Stimulate the VAK1 pathway with a suitable agonist (e.g., anisomycin) for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate 20 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-SREBP and total SREBP overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: VAK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
Validation & Comparative
A Comparative Guide to RO-9187 and Other NS5B Inhibitors for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical performance of RO-9187, a potent nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with other key NS5B inhibitors, including the clinically approved sofosbuvir and the clinical candidate mericitabine. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and presents visual representations of inhibitor mechanisms and experimental workflows.
Introduction to NS5B Polymerase Inhibitors
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. This enzyme is a prime target for antiviral therapies due to its crucial role in the viral life cycle and the absence of a similar enzyme in mammalian hosts. NS5B inhibitors are broadly classified into two main categories:
-
Nucleoside/Nucleotide Analogue Inhibitors (NIs): These compounds mimic the natural substrates of the polymerase. Following intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing viral RNA chain by the NS5B polymerase, leading to premature chain termination and halting viral replication.
-
Non-Nucleoside Analogue Inhibitors (NNIs): These inhibitors bind to allosteric sites on the NS5B polymerase, inducing conformational changes that inhibit its enzymatic activity. NNIs are not incorporated into the viral RNA and do not require metabolic activation.
This guide focuses on the comparative analysis of nucleoside inhibitors, specifically this compound, sofosbuvir, and mericitabine.
Mechanism of Action of Nucleoside NS5B Inhibitors
Nucleoside inhibitors target the active site of the NS5B polymerase. After being converted to their active triphosphate form within the host cell, they compete with natural nucleoside triphosphates for incorporation into the elongating RNA strand. Once incorporated, they act as chain terminators, preventing further extension of the viral RNA.
Figure 1: Mechanism of NS5B inhibition by nucleoside analogues.
Comparative In Vitro Efficacy and Cytotoxicity
The following table summarizes the available in vitro data for this compound and other selected NS5B inhibitors. It is important to note that a direct head-to-head comparison in a single study is not available in the public domain. The data presented here is compiled from various sources, and variations in experimental conditions should be considered when interpreting the results.
| Compound | Chemical Class | Target | EC50 (HCV Replicon) | IC50 (NS5B Enzyme) | CC50 (Huh-7 cells) | Selectivity Index (CC50/EC50) | Genotype Coverage |
| This compound | 2'-deoxy-2'-β-hydroxy-4'-azidocytidine | NS5B | 171 nM[1] | 600-1100 nM[2] | >1 mM[3] | >5848 | Genotypes 1a, 1b[1] |
| Sofosbuvir | 2'-deoxy-2'-α-fluoro-β-C-methyluridine monophosphate prodrug | NS5B | 29-128 nM (GT1a), 45-170 nM (GT1b)[4] | 0.7-2.6 µM (triphosphate form)[4] | >27 µM[5] | >210 (for GT1b) | Pan-genotypic[6] |
| Mericitabine | 2'-fluoro-2'-C-methylcytidine | NS5B | Not directly reported in comparable assays | Not directly reported in comparable assays | Not directly reported in comparable assays | Not directly reported in comparable assays | Genotypes 1, 4[7] |
| 2'-C-Methyladenosine | 2'-C-methyladenosine | NS5B | Not directly reported in comparable assays | Not directly reported in comparable assays | Not directly reported in comparable assays | Not directly reported in comparable assays | Not specified |
| R-1479 | 4'-azidocytidine | NS5B | Not directly reported in comparable assays | Not directly reported in comparable assays | Not directly reported in comparable assays | Not directly reported in comparable assays | Not specified |
Resistance Profile
A critical aspect of antiviral drug development is understanding the potential for the emergence of drug-resistant viral variants.
-
This compound: Studies have shown that this compound does not exhibit cross-resistance with 2'-C-methyl nucleosides or R-1479 (4'-azidocytidine).[1][3] This suggests that it may be effective against viral strains that have developed resistance to these other classes of inhibitors.
-
Sofosbuvir: The primary resistance-associated substitution for sofosbuvir is S282T in the NS5B polymerase.[8] However, this mutation significantly impairs the replication capacity of the virus, leading to a high barrier to resistance.[8]
-
2'-C-Methyl Nucleosides: The S282T substitution in NS5B is a known resistance mutation for this class of inhibitors.[9]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparison of antiviral compounds. Below are detailed methodologies for key assays used to evaluate NS5B inhibitors.
HCV Replicon Assay (Luciferase-Based)
This cell-based assay is crucial for determining the antiviral efficacy (EC50) of compounds in a cellular context that mimics viral replication.
References
- 1. Synthesis and evaluation of Janus type nucleosides as potential HCV NS5B polymerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. natap.org [natap.org]
- 8. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
RO-9187 Versus Favipiravir for Tick-Borne Encephalitis Virus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two antiviral compounds, RO-9187 and Favipiravir, as potential therapeutic agents against the Tick-Borne Encephalitis Virus (TBEV). The information presented is based on available preclinical data, outlining their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Introduction to TBEV and Antiviral Strategies
Tick-Borne Encephalitis Virus (TBEV) is a flavivirus transmitted by ticks, which can cause severe neurological disease in humans, including meningitis and encephalitis. Currently, there is no specific antiviral therapy for TBE, and treatment is primarily supportive. The viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication, is a key target for the development of antiviral drugs. Both this compound and Favipiravir are known to interfere with viral RNA synthesis, making them candidates for anti-TBEV therapeutics.
Mechanism of Action
This compound
This compound, also known as 2'-deoxy-2'-beta-hydroxy-4'-azidocytidine, is a nucleoside analog. Like other nucleoside inhibitors, it is anticipated to undergo intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the TBEV NS5 RdRp. The incorporation of this compound triphosphate is expected to cause premature chain termination, thereby halting viral replication.[1]
Favipiravir
Favipiravir (T-705) is a prodrug that is converted intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[2] This active metabolite functions as a purine analog. The precise mechanism of action against many RNA viruses involves two main hypotheses:
-
Chain Termination: Favipiravir-RTP is incorporated into the growing viral RNA chain by the RdRp, leading to the termination of RNA synthesis.
-
Lethal Mutagenesis: The incorporation of favipiravir-RTP can also induce mutations in the viral genome at a high rate, leading to the production of non-viable viral progeny.[3]
While Favipiravir has demonstrated broad-spectrum activity against various RNA viruses, its specific mechanism against TBEV has not been elucidated due to a lack of direct in vitro studies.[3]
In Vitro Efficacy
Direct comparative studies evaluating the in vitro efficacy of this compound and Favipiravir against TBEV are not currently available in the published literature. The following tables summarize the available data for each compound against TBEV and other relevant viruses.
Quantitative Data for this compound against TBEV
| Compound | Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7-deaza-2'-C-methyladenosine | PS Cells | TBEV (wild-type) | 1.07 ± 0.03 | >50 | >46.7 | [6] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes 50% cell death. SI (Selectivity Index) = CC50 / EC50. A higher SI indicates a more favorable safety profile.
Quantitative Data for Favipiravir
As of the latest available data, there are no published in vitro studies detailing the EC50 of Favipiravir specifically against TBEV. A single case report has described the use of Favipiravir in a patient with severe TBE, where the patient recovered. However, this does not provide conclusive evidence of its efficacy.[7] To provide a perspective on its general antiviral activity, the following table includes data for Favipiravir against other RNA viruses.
| Compound | Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Favipiravir | MDCK | Influenza A (H1N1) | 0.19 - 22.48 | >400 | >17.8 - >2105 | [8][9] |
| Favipiravir | Vero | West Nile Virus (WNV) | Not specified | >1000 | Not applicable | [7] |
| Favipiravir | H9c2 | Not applicable | Not applicable | >200 | Not applicable | [10] |
| Favipiravir | CCD-1079Sk | Not applicable | Not applicable | >200 | Not applicable | [10] |
Experimental Protocols
The following are generalized protocols for common in vitro antiviral assays that would be used to determine the efficacy of compounds like this compound and Favipiravir against TBEV.
Plaque Reduction Assay
This assay is considered the gold standard for determining the 50% effective concentration (EC50) of an antiviral compound.[11][12]
Principle: The ability of a compound to inhibit the formation of viral plaques (areas of cell death) in a cell monolayer is quantified.
Methodology:
-
Cell Seeding: Plate susceptible cells (e.g., porcine kidney stable (PS) cells or human neuroblastoma cells) in multi-well plates and grow to confluence.[13]
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound or Favipiravir) in a cell culture medium.
-
Virus Infection and Treatment: Infect the cell monolayers with a known amount of TBEV (typically to produce 50-100 plaques per well) in the presence of the different compound concentrations.
-
Overlay: After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) with the corresponding compound concentrations. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque development.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[14]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to a no-drug control. The EC50 is determined by plotting the percentage of inhibition against the compound concentration and using regression analysis.
Virus Yield Reduction Assay
This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.[15][16]
Principle: The titer of infectious virus particles released from infected and treated cells is determined.
Methodology:
-
Cell Seeding and Infection: Seed susceptible cells in multi-well plates and infect them with TBEV at a specific multiplicity of infection (MOI).
-
Compound Treatment: Add serial dilutions of the test compound to the infected cells.
-
Incubation: Incubate the plates for a defined period to allow for one or more cycles of viral replication.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the progeny virus.
-
Virus Titration: Determine the viral titer in the collected supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[17]
-
Data Analysis: The reduction in viral titer for each compound concentration is calculated relative to the untreated control. The EC90 (the concentration that reduces the viral yield by 90%) is often reported for this assay.
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the toxicity of the antiviral compounds to the host cells to determine the therapeutic window.[18]
Principle: The effect of the compound on the viability of uninfected cells is measured.
Methodology:
-
Cell Seeding: Seed the same type of cells used in the antiviral assays in multi-well plates.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assays.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring cellular ATP levels.
-
Data Analysis: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Signaling Pathways and Experimental Workflows
Conclusion
Both this compound and Favipiravir represent potential avenues for the development of anti-TBEV therapies due to their mechanisms of action targeting the viral RdRp. This compound, as a nucleoside analog, has shown promise in the context of TBEV research, although specific quantitative efficacy data remains to be published. Favipiravir has demonstrated broad-spectrum antiviral activity and has been used clinically for other viral infections, but its efficacy against TBEV has not been established through in vitro studies.
Further research, including head-to-head comparative in vitro and in vivo studies, is essential to fully elucidate the therapeutic potential of this compound and Favipiravir for the treatment of Tick-Borne Encephalitis. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Clinical efficacy and safety evaluation of favipiravir in treating patients with severe fever with thrombocytopenia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of recombinant tick-borne encephalitis virus expressing mCherry reporter protein: A new tool for high-throughput screening of antiviral compounds, and neutralizing antibody assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Escape of Tick-Borne Flavivirus from 2'- C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Escape of Tick-Borne Flavivirus from 2′-C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Inactivation of the tick-borne encephalitis virus by RNA-cleaving compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. tbenews.com [tbenews.com]
- 18. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Validating the Antiviral Efficacy of RO-9187 in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antiviral activity of RO-9187, a promising 4'-azido substituted nucleoside analog, in primary human cells. This compound has demonstrated potential as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), with activity against Hepatitis C Virus (HCV) and Tick-Borne Encephalitis Virus (TBEV). To rigorously assess its therapeutic potential, it is crucial to evaluate its efficacy in primary human cell models, which more closely mimic in vivo conditions than immortalized cell lines.
This document outlines comparative data for established antiviral agents against HCV and TBEV, details comprehensive experimental protocols for primary cell-based assays, and provides visual representations of the underlying molecular mechanism and experimental workflows.
Comparative Antiviral Activity
Direct comparative data for this compound in primary human cells is not extensively available in published literature. The following tables summarize the reported 50% effective concentration (EC50) values for comparator antiviral drugs against HCV and TBEV in various human cell lines. These values serve as a benchmark for the expected potency of novel inhibitors like this compound when tested in primary cell systems.
Table 1: Antiviral Activity of Comparator Drugs against Hepatitis C Virus (HCV) in Human Cell Lines
| Compound | Mechanism of Action | Cell Line | EC50 | Citation(s) |
| Sofosbuvir | NS5B Polymerase Inhibitor | Huh-7.5 | 32-130 nM (genotype dependent) | [1] |
| Ribavirin | Guanosine Analog | Primary Human Hepatocytes | Inhibition of protein synthesis observed at 10-60 µM | [2] |
Table 2: Antiviral Activity of Comparator Drugs against Tick-Borne Encephalitis Virus (TBEV) in Human Cell Lines
| Compound | Mechanism of Action | Cell Line | EC50 | Citation(s) |
| Ribavirin | Guanosine Analog | A549, SH-SY5Y | Dose-dependent reduction in viral titer | [3][4][5] |
| Galidesivir (BCX4430) | Adenosine Analog (RdRp Inhibitor) | HeLa, Vero76 | Potent activity reported in the low µM range for various flaviviruses | [6][7] |
| 7-deaza-2'-C-methyladenosine | Adenosine Analog (RdRp Inhibitor) | Human Neural Stem Cells | Impaired viral replication | [8][9] |
Experimental Protocols
To validate the antiviral activity of this compound in primary human cells, the following detailed protocols are recommended.
Protocol 1: Evaluation of this compound against HCV in Primary Human Hepatocytes
1. Cell Culture:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
-
Plate the hepatocytes on collagen-coated 96-well plates at a density of 0.5 x 10^5 cells/well in hepatocyte plating medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Replace the plating medium with hepatocyte maintenance medium.
2. Viral Infection:
-
Infect the cultured hepatocytes with a low multiplicity of infection (MOI) of a cell culture-adapted HCV strain (e.g., JFH-1).
-
Incubate for 4-6 hours to allow for viral entry.
-
After the incubation period, remove the viral inoculum and wash the cells twice with phosphate-buffered saline (PBS).
3. Drug Treatment:
-
Prepare serial dilutions of this compound and comparator drugs (e.g., Sofosbuvir, Ribavirin) in hepatocyte maintenance medium.
-
Add the drug dilutions to the infected cell cultures. Include a no-drug control (vehicle) and a mock-infected control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
4. Quantification of Antiviral Activity:
-
Viral Load Quantification (qRT-PCR):
-
Extract total RNA from the cell lysates.
-
Perform one-step quantitative reverse transcription PCR (qRT-PCR) to quantify HCV RNA levels.
-
Use specific primers and probes for the HCV 5' untranslated region.
-
Normalize the viral RNA levels to an internal housekeeping gene (e.g., GAPDH).
-
-
Cytotoxicity Assay (e.g., MTS or LDH assay):
-
Simultaneously assess cell viability in parallel plates treated with the same drug concentrations to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Calculate the EC50 value of this compound by plotting the percentage of viral inhibition against the drug concentration using a non-linear regression model.
-
Calculate the selectivity index (SI) as the ratio of CC50 to EC50.
-
Protocol 2: Evaluation of this compound against TBEV in Primary Human Brain Microvascular Endothelial Cells (HBMECs)
1. Cell Culture:
-
Isolate and culture primary HBMECs from human brain tissue as per established protocols.[10]
-
Plate the HBMECs on gelatin-coated 96-well plates and grow to confluence.
2. Viral Infection:
-
Infect the confluent HBMEC monolayers with a TBEV strain (e.g., Hypr) at a defined MOI.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and wash the cells with PBS.
3. Drug Treatment:
-
Add serial dilutions of this compound and comparator drugs (e.g., Ribavirin, Galidesivir) in endothelial cell growth medium to the infected cells.
-
Include appropriate controls (vehicle, mock-infected).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
4. Quantification of Antiviral Activity:
-
Plaque Reduction Assay:
-
Collect the supernatants from the treated and control wells.
-
Perform serial dilutions of the supernatants and use them to infect a monolayer of a permissive cell line (e.g., Vero cells).
-
After an adsorption period, overlay the cells with a medium containing agarose or methylcellulose.
-
Incubate for several days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the no-drug control.
-
-
Cytotoxicity Assay:
-
Determine the CC50 of this compound in HBMECs using a standard viability assay.
-
-
Data Analysis:
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
-
Calculate the selectivity index (SI = CC50/EC50).
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying principles and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribavirin inhibits protein synthesis and cell proliferation induced by mitogenic factors in primary human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Deaza-7-fluoro-2'-C-methyladenosine inhibits Zika virus infection and viral-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of primary cultures of human brain microvascular endothelial cells to provide an in vitro cellular model of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
RO-9187: A Comparative Analysis of Efficacy Against Diverse Viral Genotypes
For Immediate Release
This guide provides a comprehensive comparison of the antiviral efficacy of RO-9187 against various viral genotypes, with a focus on Hepatitis C Virus (HCV) and Tick-borne Encephalitis Virus (TBEV). The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data and methodologies.
Executive Summary
This compound, a nucleoside analog belonging to the 4'-azido-nucleoside class, has demonstrated potent antiviral activity against a range of RNA viruses. As an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), specifically the NS5B polymerase in HCV, it represents a promising candidate for antiviral therapy. This document summarizes the current understanding of its efficacy across different viral genotypes and provides a comparative landscape with other established antiviral agents.
Mechanism of Action
This compound acts as a chain terminator during viral RNA replication. After conversion to its active triphosphate form within the host cell, it is incorporated into the nascent viral RNA strand by the viral polymerase. The 4'-azido group on the ribose sugar moiety prevents the formation of the next phosphodiester bond, thus halting RNA elongation and inhibiting viral replication.
Mechanism of action of this compound.
Efficacy Against Tick-borne Encephalitis Virus (TBEV) Genotypes
A key finding highlights the unique resistance profile of this compound. A TBEV mutant (S603T in the NS5 RdRp) that confers resistance to 2'-C-methylated nucleoside analogs showed no cross-resistance to this compound, indicating a distinct interaction with the viral polymerase[2][3].
For comparison, 7-deaza-2'-C-methyladenosine, another nucleoside analog, has also shown potent anti-TBEV activity.
| Compound | Virus | Cell Type | Assay Type | EC50 (µM) | Reference |
| This compound | TBEV | Various | Plaque Reduction Assay | 0.3 - 11.1 | [1] |
| 7-deaza-2'-C-methyladenosine | TBEV (Hypr) | PS cells | Plaque Reduction Assay | 5.1 ± 0.4 | [4] |
| 7-deaza-2'-C-methyladenosine | TBEV (Neudoerfl) | PS cells | Plaque Reduction Assay | 7.1 ± 1.2 | [4] |
Efficacy Against Hepatitis C Virus (HCV) Genotypes
Detailed quantitative data on the efficacy of this compound against different HCV genotypes (1-6) is limited in publicly available literature. One study indicated that this compound suppressed the replication of a genotype 3 Hepatitis E Virus (HEV) reporter genome, though it did not inhibit the growth of the virus in cultured cells. While HEV is a different virus, this finding suggests potential activity against other viral polymerases.
To provide a comparative context, the efficacy of Sofosbuvir, a widely used NS5B polymerase inhibitor for HCV, is presented below.
| Compound | HCV Genotype | Cell Type | Assay Type | Mean EC50 (nM) | Reference |
| Sofosbuvir | 1a | Huh-7 | Replicon Assay | 92 | [5] |
| Sofosbuvir | 1b | Huh-7 | Replicon Assay | 110 | [5] |
| Sofosbuvir | 2a | Huh-7 | Replicon Assay | 32 | [5] |
| Sofosbuvir | 3a | Huh-7 | Replicon Assay | 110 | [5] |
| Sofosbuvir | 4a | Huh-7 | Replicon Assay | 130 | [5] |
| Sofosbuvir | 5a | Huh-7 | Replicon Assay | 58 | [5] |
| Sofosbuvir | 6a | Huh-7 | Replicon Assay | 59 | [5] |
Experimental Protocols
HCV Replicon Assay (Luciferase Reporter)
This cell-based assay is a standard method for evaluating the efficacy of anti-HCV compounds.
HCV Replicon Assay Workflow.
Detailed Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring subgenomic HCV replicons of different genotypes are used. These replicons contain a luciferase reporter gene, allowing for quantification of viral replication.
-
Compound Preparation: this compound and comparator drugs are serially diluted to various concentrations.
-
Assay Procedure: The replicon-containing cells are seeded in multi-well plates and treated with the diluted compounds.
-
Incubation: The plates are incubated for a period of 72 hours to allow for viral replication and the effect of the compounds to manifest.
-
Data Acquisition: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. A parallel assay to measure cell viability (e.g., using Calcein AM) is also performed to determine the cytotoxicity of the compounds.
-
Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
Tick-borne Encephalitis Virus (TBEV) Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold standard for determining the neutralizing activity of antiviral compounds against cytopathic viruses like TBEV.
TBEV Plaque Reduction Assay Workflow.
Detailed Methodology:
-
Virus and Cell Preparation: A standardized stock of TBEV and a confluent monolayer of susceptible host cells (e.g., porcine kidney stable (PS) cells or Vero cells) are prepared.
-
Compound Dilution: The test compound, such as this compound, is serially diluted.
-
Neutralization Reaction: The diluted compound is mixed with the virus suspension and incubated to allow the compound to neutralize the virus.
-
Infection: The virus-compound mixture is then added to the cell monolayer.
-
Plaque Formation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Visualization and Quantification: After several days of incubation, the cells are stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the EC50 value.
Conclusion
This compound is a potent inhibitor of TBEV replication in vitro, with a favorable resistance profile compared to some other nucleoside analogs. While its efficacy against a broad range of HCV genotypes requires further quantitative characterization, its mechanism of action as a chain-terminating NS5B polymerase inhibitor suggests potential for broad-spectrum activity. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel antiviral candidates. Further studies are warranted to fully elucidate the genotype-specific efficacy of this compound against both TBEV and HCV.
References
- 1. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 2. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient replication of genotype 3a and 4a hepatitis C virus replicons in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 5. pubcompare.ai [pubcompare.ai]
A Head-to-Head Comparison of RO-9187 and Remdesivir: A Guide for Researchers
In the landscape of antiviral therapeutics, the nucleoside analogs RO-9187 and Remdesivir have emerged as significant molecules targeting viral RNA polymerases. While both compounds share a fundamental mechanism of action, their development, antiviral spectrum, and clinical validation present a study in contrasts. This guide provides a detailed, data-supported comparison of this compound and Remdesivir to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Remdesivir |
| Primary Indication | Initially developed for Hepatitis C (HCV) | Developed for Ebola, now approved for COVID-19 |
| Mechanism of Action | RNA-dependent RNA polymerase (RdRp) inhibitor | RNA-dependent RNA polymerase (RdRp) inhibitor (delayed chain terminator) |
| Antiviral Spectrum | Hepatitis C Virus (HCV), Tick-Borne Encephalitis Virus (TBEV) | Broad-spectrum: Coronaviridae (SARS-CoV-2, SARS-CoV, MERS-CoV), Filoviridae (Ebola), Paramyxoviridae |
| Clinical Development | Preclinical | Approved for clinical use in multiple countries for COVID-19 |
Mechanism of Action: Targeting the Viral Replication Engine
Both this compound and Remdesivir function as nucleoside analogs, which, after intracellular phosphorylation to their active triphosphate forms, are incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation ultimately leads to the termination of viral RNA synthesis.
This compound is a 4'-azido nucleoside analog that has demonstrated potent inhibitory activity against the NS5B polymerase of the Hepatitis C virus. It also inhibits the NS5 RNA-dependent RNA polymerase of the Tick-Borne Encephalitis Virus (TBEV)[1][2]. The presence of the azido group at the 4' position is crucial for its antiviral activity[1].
Remdesivir , a 1'-cyano-substituted adenosine nucleotide analog prodrug, undergoes intracellular metabolism to its active triphosphate form (GS-443902)[3][4]. It acts as a delayed chain terminator. After incorporation into the viral RNA, it allows for the addition of a few more nucleotides before halting RNA synthesis[4]. This mechanism has shown broad-spectrum activity against a variety of RNA viruses[3][5].
Antiviral Activity: A Tale of Two Spectrums
The known antiviral activity of this compound is primarily focused on HCV and TBEV, while Remdesivir has demonstrated a much broader spectrum of activity.
In Vitro Efficacy
| Compound | Virus | Cell Line | IC50 / EC50 | Reference |
| This compound | Hepatitis C Virus (HCV) | - | 171 nM (IC50) | [6] |
| Tick-Borne Encephalitis Virus (TBEV) | Various | 0.3 to 11.1 µM (EC50) | [1] | |
| Remdesivir | SARS-CoV-2 | - | 0.77 µM (EC50) | [7] |
| MERS-CoV | - | - | [5] | |
| Ebola Virus | - | - | [5] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay and cell line used.
Preclinical and Clinical Efficacy
This compound has shown promising preclinical data. In studies with TBEV, it demonstrated strong inhibitory activity in vitro with low cytotoxicity[1]. However, to date, there is a lack of publicly available data from human clinical trials.
Remdesivir , in contrast, has undergone extensive clinical evaluation, particularly for COVID-19. Clinical trials have shown that Remdesivir can shorten the time to recovery in hospitalized patients with COVID-19[8]. The FDA has approved Remdesivir for the treatment of COVID-19 in certain patient populations[5][7]. However, some studies, such as the DisCoVeRy trial, did not find a significant clinical or virological benefit in their patient populations[9].
Pharmacokinetics: A Comparative Overview
Understanding the pharmacokinetic properties of antiviral agents is crucial for determining appropriate dosing and predicting efficacy.
| Parameter | This compound (in rats and dogs) | Remdesivir (in humans) |
| Administration | Oral | Intravenous |
| Metabolism | - | Intracellularly metabolized to active triphosphate form |
| Half-life (Plasma) | - | Prodrug: ~0.48 hours; Metabolite (GS-441524): ~26.6 hours[10] |
| Distribution | Achieves plasma concentrations exceeding HCV replicon IC50 values with low oral doses[11] | Distributes to testes, epididymis, eyes, and brain (in cynomolgus monkeys)[3] |
Note: Direct comparison is limited due to the different species in which pharmacokinetic studies were conducted.
Experimental Protocols
This compound: In Vitro TBEV Inhibition Assay
The antiviral activity of this compound against TBEV was evaluated using standardized in vitro assays in cell lines of both neuronal and extraneuronal origin. The general methodology involved:
-
Cell Culture: Porcine stable kidney (PS) cells and human neuroblastoma UKF-NB4 cells were maintained in appropriate growth media.
-
Virus Infection: Cells were infected with a specific strain of TBEV (e.g., Hypr or Neudorfl) at a defined multiplicity of infection (MOI).
-
Drug Treatment: Various non-toxic concentrations of this compound were added to the cell cultures.
-
Efficacy Assessment: The inhibitory effect of this compound on TBEV replication was quantified. This was often done by measuring the reduction in viral yield (e.g., by plaque assay or quantitative PCR) or by using reporter viruses expressing fluorescent proteins[12].
-
Cytotoxicity Assay: The toxicity of this compound on the host cells was determined using assays such as the MTT or MTS assay to calculate the 50% cytotoxic concentration (CC50).
-
Data Analysis: The EC50 values were calculated from the dose-response curves.
Remdesivir: Clinical Trial Protocol for COVID-19 (Adaptive COVID-19 Treatment Trial - ACTT)
The ACTT was a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of Remdesivir in hospitalized adults with COVID-19. A generalized protocol is as follows:
-
Patient Enrollment: Hospitalized adult patients with laboratory-confirmed SARS-CoV-2 infection and evidence of lower respiratory tract involvement were enrolled.
-
Randomization: Patients were randomly assigned to receive either intravenous Remdesivir or a placebo.
-
Treatment Regimen:
-
Remdesivir Group: Received a loading dose on day 1, followed by a daily maintenance dose for up to 10 days.
-
Placebo Group: Received a placebo infusion following the same schedule.
-
-
Primary Outcome: The primary outcome was the time to recovery, defined as being discharged from the hospital or hospitalized but not requiring ongoing medical care.
-
Secondary Outcomes: Included mortality rates at day 14 and day 29, and the incidence of serious adverse events.
-
Data Collection and Analysis: Clinical and laboratory data were collected throughout the trial. Statistical analyses were performed to compare the outcomes between the Remdesivir and placebo groups.
Conclusion
This compound and Remdesivir are both promising nucleoside analog inhibitors of viral RNA polymerases. While this compound has demonstrated potent in vitro activity against HCV and TBEV, its clinical development pathway remains less clear. Remdesivir, on the other hand, has a broader established antiviral spectrum and has undergone rigorous clinical evaluation, leading to its approval for the treatment of COVID-19.
For researchers, the distinct antiviral spectra and stages of development of these two compounds offer different opportunities. This compound represents a lead compound for further investigation against specific flaviviruses, while the clinical data for Remdesivir provide a valuable benchmark for the development of new broad-spectrum antiviral agents. Future head-to-head preclinical studies could provide a more direct comparison of their efficacy and potential for combination therapies against a range of viral pathogens.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Remdesivir - Wikipedia [en.wikipedia.org]
- 5. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. news.uthscsa.edu [news.uthscsa.edu]
- 9. Final results of the DisCoVeRy trial of remdesivir for patients admitted to hospital with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and characterization of recombinant tick-borne encephalitis virus expressing mCherry reporter protein: A new tool for high-throughput screening of antiviral compounds, and neutralizing antibody assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of RO-9187 Analogs as Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of RO-9187 and its analogs, focusing on their structural activity relationships (SAR) as potent inhibitors of viral replication. The information presented herein is intended to inform researchers and professionals in the field of drug development about the key structural determinants for the antiviral activity of this class of 4'-azido nucleoside analogs.
Introduction to this compound and its Analogs
This compound (2'-deoxy-2'-beta-hydroxy-4'-azidocytidine) is a nucleoside analog that has demonstrated significant inhibitory activity against various RNA viruses, most notably the Hepatitis C virus (HCV) and Tick-Borne Encephalitis Virus (TBEV).[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[3][4] Once inside the host cell, this compound is phosphorylated to its active triphosphate form, which is then incorporated into the nascent viral RNA chain by the RdRp. The presence of the 4'-azido group leads to premature chain termination, thus halting viral replication.[3][4][5]
The structural scaffold of this compound, characterized by the 4'-azido modification on the sugar moiety, has been a focal point for the development of novel antiviral agents. Understanding the relationship between structural modifications of this compound analogs and their biological activity is paramount for designing more potent and selective inhibitors.
Core Structural Activity Relationships
The antiviral potency of this compound and its analogs is intricately linked to specific structural features, primarily modifications at the 2' and 4' positions of the ribose sugar.
-
The 4'-Azido Group is Critical for Activity: The presence of the azido group at the 4' position is a hallmark of this class of inhibitors and is considered essential for their potent antiviral effects.[5][6][7] This modification helps to lock the sugar ring in a "north" (C3'-endo) conformation, which is believed to be favorable for efficient phosphorylation by host cell kinases and subsequent incorporation by the viral polymerase.[4]
-
Modifications at the 2' Position Influence Potency: While the 4'-azido group is crucial, modifications at the 2' position of the sugar ring can significantly modulate the antiviral potency. Studies have shown that analogs with a 2'-deoxy-2'-beta-fluoro substitution (e.g., RO-0622) exhibit even greater potency against HCV replication compared to the 2'-beta-hydroxy group of this compound.[3][4] This suggests that the electronic properties and steric bulk at this position play a key role in the interaction with the viral polymerase.
-
Stereochemistry is Key: The stereochemistry of the substituents is vital for biological activity. For instance, this compound possesses a 2'-beta-hydroxy group (ara-configuration), which has been shown to be more potent than analogs with other stereochemical arrangements.[1]
Comparative Performance Data
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and a key analog, RO-0622, against Hepatitis C virus (HCV) replication.
| Compound | Structure | Target Virus | Assay System | IC50 (nM)[3][4] | CC50 (µM)[3][4] | Selectivity Index (SI = CC50/IC50) |
| This compound | 2'-deoxy-2'-beta-hydroxy-4'-azidocytidine | HCV | Replicon | 171 ± 12 | >1000 | >5848 |
| RO-0622 | 2'-deoxy-2'-beta-fluoro-4'-azidocytidine | HCV | Replicon | 24 ± 3 | >1000 | >41667 |
| R1479 | 4'-azidocytidine | HCV | Replicon | - | - | - |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.
The data clearly indicates that both this compound and its 2'-fluoro analog, RO-0622, are highly potent inhibitors of HCV replication with excellent safety profiles in vitro, as evidenced by their high selectivity indices. Notably, the substitution of the 2'-hydroxyl group with a fluorine atom in RO-0622 results in a significant increase in antiviral potency.
Mechanism of Action and Resistance Profile
The primary mechanism of action for this compound and its analogs is the termination of viral RNA synthesis.[3][4][5] An important characteristic of these 4'-azido nucleoside analogs is their activity against viral strains that are resistant to other classes of nucleoside inhibitors. For example, both this compound and RO-0622 have been shown to inhibit HCV polymerases containing mutations (S96T or S282T) that confer resistance to 2'-C-methyl nucleosides.[3] This lack of cross-resistance highlights their potential as valuable components of combination therapies for viral infections.
Experimental Protocols
Synthesis of 4'-Azido Nucleoside Analogs
The synthesis of 4'-azido nucleoside analogs like this compound typically involves a multi-step chemical process. A general synthetic route starts from a commercially available protected ribonucleoside. Key steps include:
-
Introduction of a leaving group at the 4' position: This is often achieved by converting the 4'-hydroxyl group into a suitable leaving group.
-
Azide substitution: The leaving group is then displaced by an azide nucleophile (e.g., sodium azide) to introduce the 4'-azido moiety.
-
Modifications at the 2' position: The desired substituent at the 2' position (e.g., hydroxyl or fluoro group) is introduced using specific chemical transformations.
-
Deprotection: Finally, all protecting groups are removed to yield the target 4'-azido nucleoside analog.
A detailed example is the synthesis of 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine, a 4'-azido analog, which starts from 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside and involves multiple steps of coupling, deprotection, and introduction of the azido group.[8]
In Vitro Antiviral Activity Assay (HCV Replicon Assay)
The antiviral activity of this compound analogs against HCV is commonly evaluated using a cell-based replicon assay. This assay utilizes human hepatoma cells (e.g., Huh7) that harbor a subgenomic HCV RNA replicon, which can autonomously replicate within the cells.
-
Cell Culture: Huh7 cells containing the HCV replicon are seeded in 96-well plates and incubated.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., this compound and its analogs) for a specific period (e.g., 72 hours).
-
Quantification of Viral Replication: The level of HCV RNA replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) encoded by the replicon or by quantifying the amount of HCV RNA using real-time RT-PCR.
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.
Cytotoxicity Assay
To assess the potential toxic effects of the compounds on the host cells, a cytotoxicity assay is performed in parallel with the antiviral assay.
-
Cell Culture: Parental Huh7 cells (without the replicon) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compounds for the same duration as in the antiviral assay.
-
Cell Viability Measurement: Cell viability is determined using a standard method, such as the MTT or MTS assay, which measures the metabolic activity of the cells.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
Visualizations
Caption: Key structural modifications of this compound analogs and their impact on antiviral potency.
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
References
- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-deoxy-4'-azido nucleoside analogs are highly potent inhibitors of hepatitis C virus replication despite the lack of 2'-alpha-hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-hepatitis C virus activity of novel β-d-2′-C-methyl-4′-azido pyrimidine nucleoside phosphoramidate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]
RO-9187: A Comparative Analysis Against Standard of Care Antivirals for HCV and TBEV
For Immediate Release
[City, State] – [Date] – This report provides a comprehensive benchmark analysis of RO-9187, an investigational antiviral agent, against current standard of care therapies for Hepatitis C Virus (HCV) and Tick-borne Encephalitis Virus (TBEV). This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of in vitro efficacy, mechanisms of action, and the experimental protocols used for these evaluations.
This compound is a nucleoside analog identified as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). Its primary mechanism of action involves its conversion into a triphosphate form within the host cell, which is then incorporated into the nascent viral RNA chain by the viral polymerase. This incorporation leads to premature chain termination, thereby halting viral replication. Specifically, for Hepatitis C, this compound targets the NS5B polymerase.
Benchmarking Against Hepatitis C (HCV) Standard of Care
The current standard of care for HCV infection primarily consists of direct-acting antiviral (DAA) combination therapies. These regimens have revolutionized HCV treatment, offering high cure rates. A key component of many of these regimens is a nucleoside analog NS5B polymerase inhibitor, such as sofosbuvir.
In Vitro Efficacy against HCV
The following table summarizes the in vitro efficacy of this compound compared to standard of care DAA regimens against HCV genotype 1b in replicon assays.
| Compound/Regimen | Target | Assay Type | Cell Line | IC50/EC50 | Citation |
| This compound | NS5B Polymerase | Replicon Assay | Huh-7 | 171 nM | |
| Sofosbuvir | NS5B Polymerase | Replicon Assay | Huh-7 | 102 nM (range 45-170 nM) | [1] |
| Ledipasvir/Sofosbuvir | NS5A/NS5B | Replicon Assay | Huh-7 | Ledipasvir: 0.004 nM (GT1b) | [2][3] |
| Glecaprevir/Pibrentasvir | NS3/4A Protease/NS5A | Replicon Assay | Huh-7 | Glecaprevir: 0.47 nM (GT1b) | [4] |
Experimental Protocol: HCV Replicon Assay
The in vitro antiviral activity of the compounds against Hepatitis C virus is typically evaluated using a subgenomic replicon system in a human hepatoma cell line (Huh-7).
-
Cell Culture: Huh-7 cells harboring a stable HCV genotype 1b subgenomic replicon, often containing a reporter gene such as luciferase, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent like G418.
-
Compound Preparation: The antiviral compounds are serially diluted to various concentrations in the cell culture medium.
-
Assay Procedure: The replicon-containing cells are seeded in 96-well plates. After cell attachment, the culture medium is replaced with the medium containing the diluted antiviral compounds. The cells are then incubated for a period of 48 to 72 hours.
-
Quantification of HCV Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase) or by quantifying HCV RNA levels using real-time quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by plotting the percentage of inhibition of HCV replication against the compound concentrations and fitting the data to a dose-response curve.
HCV Replicon Assay Workflow
Benchmarking Against Tick-borne Encephalitis Virus (TBEV)
Currently, there is no specific antiviral therapy that is considered the standard of care for TBEV infection. Treatment is primarily supportive. However, several compounds, including this compound and the broad-spectrum antiviral galidesivir, have demonstrated in vitro activity against TBEV.
In Vitro Efficacy against TBEV
The following table compares the in vitro efficacy of this compound and galidesivir against TBEV.
| Compound | Target | Assay Type | Cell Line | EC50 | Citation |
| This compound | RNA Polymerase | Plaque Reduction Assay / CPE Assay | PS (Porcine Kidney) | 0.3 - 11.1 µM | |
| Galidesivir (BCX4430) | RNA Polymerase | VYR Assay / CPE Assay | Vero-76 | Low to mid micromolar range | [5] |
Experimental Protocol: TBEV Antiviral Assay
The in vitro antiviral activity against TBEV can be assessed using various methods, including plaque reduction assays or cytopathic effect (CPE) inhibition assays.
-
Cell Culture: A suitable cell line, such as porcine kidney (PS) or Vero-76 cells, is cultured in an appropriate medium.
-
Virus Propagation: TBEV is propagated in the selected cell line to generate a virus stock with a known titer.
-
Compound Preparation: The antiviral compounds are serially diluted.
-
Assay Procedure:
-
Plaque Reduction Assay: Confluent cell monolayers in 6-well plates are infected with a standardized amount of TBEV in the presence of varying concentrations of the antiviral compound. The cells are then overlaid with a semi-solid medium (e.g., containing agarose) and incubated until plaques (zones of cell death) are visible.
-
CPE Inhibition Assay: Cells in 96-well plates are infected with TBEV in the presence of serial dilutions of the compound. The plates are incubated, and the cytopathic effect is visually scored or quantified using a cell viability assay (e.g., MTT assay).
-
-
Data Analysis:
-
For the plaque reduction assay, the number of plaques is counted at each compound concentration, and the EC50 is the concentration that reduces the number of plaques by 50% compared to the virus control.
-
For the CPE assay, the EC50 is the concentration that protects 50% of the cells from virus-induced death.
-
TBEV Antiviral Assay Workflow
Mechanism of Action Signaling Pathway
Both this compound and the standard of care nucleoside inhibitors for HCV, as well as galidesivir for TBEV, share a common mechanism of action as RNA polymerase inhibitors.
Mechanism of Nucleoside Analogs
Conclusion
This compound demonstrates potent in vitro activity against both HCV and TBEV. Its efficacy against HCV, as measured by IC50 in a replicon system, is comparable to that of the established NS5B polymerase inhibitor sofosbuvir. For TBEV, where no standard antiviral therapy exists, this compound shows promising activity in the low micromolar range. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound for these viral infections. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
